Selexipag-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H32N4O4S |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]-N-methylsulfonylacetamide |
InChI |
InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i1D3,2D3 |
InChI Key |
QXWZQTURMXZVHJ-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Selexipag-d6 as an Internal Standard: A Technical Guide to its Mechanism and Application in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of selexipag-d6 as an internal standard in the bioanalysis of selexipag, a potent prostacyclin receptor agonist. The document will delve into the mechanism of action of selexipag, the principles of isotopic labeling in quantitative analysis, and provide detailed experimental protocols for its application.
The Core Science: Selexipag's Mechanism of Action
Selexipag is a selective, non-prostanoid prostacyclin (IP) receptor agonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2] Its therapeutic effects are mediated through the activation of the prostacyclin signaling pathway. Selexipag itself is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, ACT-333679, which is approximately 37 times more potent than the parent compound.
Upon binding to the IP receptor on the surface of pulmonary arterial smooth muscle cells, selexipag and its active metabolite initiate a cascade of intracellular events. This activation stimulates the Gs alpha subunit of the G-protein coupled receptor, which in turn activates adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). This signaling cascade culminates in vasodilation, inhibition of smooth muscle cell proliferation, and prevention of platelet aggregation, all of which contribute to the therapeutic effects in PAH.[3]
The Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of an analyte in a complex biological matrix. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard.
This compound is a deuterated form of selexipag, where six hydrogen atoms have been replaced with deuterium atoms. This substitution results in a molecule with a higher mass, but with nearly identical physicochemical properties to selexipag. This is advantageous because it behaves similarly to the analyte during sample preparation, chromatography, and ionization, thus compensating for variations in these steps. The mass spectrometer can differentiate between selexipag and this compound based on their mass-to-charge ratios (m/z), allowing for accurate quantification by calculating the ratio of the analyte's response to the internal standard's response.
Experimental Protocol: Quantification of Selexipag in Human Plasma
This section provides a detailed methodology for the quantification of selexipag in human plasma using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
Selexipag reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
Deionized water
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (e.g., 500 ng/mL in 60% methanol).
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 5 minutes.
-
Centrifuge the samples at 5000 rpm for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | Zorbax C18 XDB (100 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase | Methanol : 5mM Ammonium Acetate (75:25, v/v) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Selexipag) | m/z 497.1 → 455.2 |
| MRM Transition (this compound) | m/z 503.7 → 344.2[5] |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 200 ms |
Data Presentation: Method Validation Parameters
The following tables summarize the quantitative data from the validation of a bioanalytical method for selexipag using a deuterated internal standard.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 0.100 - 50.869 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.104 ng/mL[4] |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.104 | < 20 | 80 - 120 | < 20 | 80 - 120 |
| Low QC (LQC) | ~0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium QC (MQC) | ~25 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC (HQC) | ~40 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Note: Specific values for precision and accuracy can be found in the cited literature, and generally fall within the acceptable limits of ±15% (±20% for LLOQ).[4]
Table 3: Recovery and Matrix Effect
| Analyte | Quality Control Sample | Mean Recovery (%) | Matrix Effect (%) |
| Selexipag | Low QC | 91.32[4] | 94.98 - 99.67[6] |
| Selexipag | Medium QC | 96.32[4] | 94.98 - 99.67[6] |
| Selexipag | High QC | 97.25[4] | 94.98 - 99.67[6] |
Experimental Workflow
The following diagram illustrates the logical workflow for the bioanalytical quantification of selexipag using this compound as an internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS bioanalysis provides a robust and reliable method for the accurate quantification of selexipag in biological matrices. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, ensures that it effectively compensates for analytical variability. The detailed experimental protocol and validation data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with this important therapeutic agent.
References
- 1. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Isotopic Labeling of Selexipag: A Technical Guide for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic labeling of Selexipag, a selective prostacyclin receptor agonist, for use in pharmaceutical research and development. The strategic incorporation of isotopes such as carbon-14 (¹⁴C), tritium (³H), and stable isotopes like deuterium (D) and carbon-13 (¹³C) is crucial for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of Selexipag, thereby supporting its clinical development and regulatory submission.
Introduction to Isotopic Labeling in Drug Development
Isotopic labeling is a powerful technique used to trace the fate of a drug molecule within a biological system. By replacing one or more atoms of the drug with their corresponding isotopes, researchers can differentiate the drug and its metabolites from endogenous compounds. Radiolabeling, particularly with ¹⁴C, is the gold standard for quantitative mass balance studies, ensuring that all drug-related material is accounted for. Stable isotope labeling is invaluable for mechanistic studies and as internal standards in bioanalytical assays.
Isotopic Labeling of Selexipag
The synthesis of isotopically labeled Selexipag is a critical step for conducting definitive ADME and pharmacokinetic studies. Both radiolabeled and stable-isotope labeled versions have been developed and utilized.
Radiolabeling with Carbon-14
Carbon-14 is the preferred isotope for human ADME studies due to its long half-life and the ability to incorporate it into metabolically stable positions of the molecule. [¹⁴C]Selexipag has been used in preclinical studies in rats and dogs, as well as in human mass balance studies, to investigate its metabolic fate.[1][2][3]
Hypothetical Synthesis of [¹⁴C]Selexipag:
While the precise, proprietary synthesis of [¹⁴C]Selexipag is not publicly available, a plausible synthetic route would involve the introduction of a ¹⁴C-labeled precursor at a late stage to maximize radiochemical yield and specific activity. Based on known synthetic routes for Selexipag, a potential strategy would be to label the acetamide moiety.[4][5][6]
Proposed Experimental Protocol:
-
Preparation of [1,2-¹⁴C]bromoacetyl bromide: This key radiolabeled synthon can be prepared from commercially available [1,2-¹⁴C]acetic acid.
-
Reaction with methanesulfonamide: [1,2-¹⁴C]bromoacetyl bromide is reacted with methanesulfonamide to yield [¹⁴C]-2-bromo-N-(methylsulfonyl)acetamide.
-
Alkylation of the butanol intermediate: The final step involves the alkylation of 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol with [¹⁴C]-2-bromo-N-(methylsulfonyl)acetamide in the presence of a suitable base to yield [¹⁴C]Selexipag.
-
Purification: The crude [¹⁴C]Selexipag is purified using preparative high-performance liquid chromatography (HPLC) to achieve high radiochemical purity.
-
Characterization: The final product is characterized by HPLC for radiochemical purity, mass spectrometry to confirm its identity, and liquid scintillation counting to determine its specific activity.
Stable Isotope Labeling
Deuterium-labeled Selexipag, such as Selexipag-D6, is primarily used as an internal standard for the quantitative bioanalysis of Selexipag and its metabolites by liquid chromatography-mass spectrometry (LC-MS/MS).[7] The use of a stable isotope-labeled internal standard corrects for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the assay.
General Protocol for the Preparation of Deuterium-Labeled Compounds:
The synthesis of deuterated compounds can be achieved through various methods, including the use of deuterated reagents or through H-D exchange reactions catalyzed by metals like palladium.[8][9] For Selexipag, a deuterated isopropyl group could be introduced using deuterated isopropanol or isopropylamine during the synthesis of the 4-(isopropylamino)-1-butanol intermediate.
Preclinical and Clinical Studies with Isotopically Labeled Selexipag
Mass Balance and Excretion Studies
Human ADME studies are typically conducted using a single oral dose of [¹⁴C]Selexipag administered to healthy male subjects.[10][11][12] These studies are essential for determining the mass balance and routes of excretion of the drug.
Quantitative Data from a Human Mass Balance Study:
| Parameter | Result | Reference |
| Route of Administration | Oral | [13] |
| Total Radioactivity Recovery | >90% | [3] |
| Primary Route of Excretion | Feces | [3] |
| Radioactivity in Feces | ~93% of administered dose | [3] |
| Radioactivity in Urine | ~12% of administered dose | [3] |
Pharmacokinetics
Pharmacokinetic studies with [¹⁴C]Selexipag have been conducted in various species to understand the absorption, distribution, and elimination of the parent drug and its active metabolite, ACT-333679.
Comparative Pharmacokinetic Parameters of Selexipag and ACT-333679:
| Species | Compound | Tmax (h) | t½ (h) | Reference |
| Human | Selexipag | 1-2.5 | 0.8-2.5 | [13][14] |
| ACT-333679 | 3-4 | 6.2-13.5 | [13][14] | |
| Rat | Selexipag | Not reported (rapid metabolism) | Not reported | [1][3] |
| ACT-333679 | Not reported | Not reported | [1] | |
| Dog | Selexipag | Not reported | Not reported | [3] |
| ACT-333679 | Not reported | Not reported | [3] |
Note: Detailed pharmacokinetic parameters from radiolabeled studies in animals are not always published in full. The data for humans is more readily available from clinical trial summaries.
Metabolism of Selexipag
In vitro and in vivo studies using isotopically labeled Selexipag have been instrumental in elucidating its metabolic pathways.
In Vitro Metabolism
In vitro studies using human liver microsomes are conducted to identify the enzymes responsible for the metabolism of Selexipag.[15][16][17][18][19]
Experimental Protocol for In Vitro Metabolism in Human Liver Microsomes:
-
Incubation: [¹⁴C]Selexipag (typically 1 µM) is incubated with human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The samples are analyzed by HPLC with radiochemical detection and LC-MS/MS to identify and quantify the parent compound and its metabolites.
In Vivo Metabolic Pathways
The primary metabolic pathway of Selexipag is hydrolysis of the acylsulfonamide to its pharmacologically active metabolite, ACT-333679. This is followed by oxidative metabolism, primarily mediated by CYP3A4 and CYP2C8, leading to hydroxylated and dealkylated products. The active metabolite also undergoes glucuronidation via UGT1A3 and UGT2B7.[2]
Visualizations
Signaling Pathway of Selexipag
Caption: Signaling pathway of Selexipag and its active metabolite.
Experimental Workflow for a Human ADME Study
Caption: Workflow for a human ADME study with [¹⁴C]Selexipag.
Logical Relationship of Selexipag Metabolism
Caption: Metabolic pathways of Selexipag.
Conclusion
The isotopic labeling of Selexipag is a cornerstone of its preclinical and clinical development, providing essential data on its ADME and pharmacokinetic properties. While the specific synthetic protocols for labeled Selexipag are often proprietary, this guide outlines the fundamental principles, methodologies, and data generated from such studies. The use of both radiolabeled and stable isotope-labeled Selexipag has enabled a comprehensive understanding of its disposition, which is critical for its safe and effective use in patients with pulmonary arterial hypertension.
References
- 1. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.vignan.ac.in [ir.vignan.ac.in]
- 3. Pharmacokinetics of the selective prostacyclin receptor agonist selexipag in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2017029594A1 - Processes for preparation of selexipag and its amorphous form - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
- 6. CN106008364A - Preparation method of selexipag - Google Patents [patents.google.com]
- 7. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]
- 8. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of deuterium-labeled glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. qps.com [qps.com]
- 11. sgs.com [sgs.com]
- 12. certara.com [certara.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Pharmacokinetics and Tolerability of the Novel Oral Prostacyclin IP Receptor Agonist Selexipag - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Drug Metabolism Using Liver Microsomes [hero.epa.gov]
- 19. mdpi.com [mdpi.com]
Commercial Suppliers of Selexipag-d6 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers of Selexipag-d6, a deuterated internal standard crucial for the accurate quantification of Selexipag in various research applications. This document outlines key technical data, experimental methodologies, and the relevant biological pathways to support your research and development needs.
Introduction to Selexipag and its Deuterated Analog
Selexipag is a potent, orally available selective prostacyclin (IP) receptor agonist used in the treatment of pulmonary arterial hypertension (PAH).[1] For researchers investigating the pharmacokinetics, metabolism, and efficacy of Selexipag, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). This compound, in which six hydrogen atoms are replaced with deuterium, serves as an ideal internal standard due to its similar physicochemical properties to the unlabeled drug, while being distinguishable by its mass.
Commercial Suppliers and Product Specifications
Several commercial suppliers offer this compound for research purposes. The following table summarizes the available quantitative data for this compound from various suppliers. Researchers are strongly encouraged to request a Certificate of Analysis (CoA) from the respective supplier for the most accurate and up-to-date batch-specific information, including purity and isotopic enrichment.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
| Cayman Chemical | NS 304-d6 (this compound) | 43918 | 1265295-92-8 | C₂₆H₂₆D₆N₄O₄S | 502.7 | ≥99% deuterated forms (d1-d6)[2] |
| MedChemExpress | This compound | HY-14870S3 | 1265295-92-8 | C₂₆H₂₆D₆N₄O₄S | 502.66 | Not specified on website[3][4][5] |
| Daicel Pharma | Selexipag – D6 | DCTI-A-070 | 1265295-92-8 | C₂₆H₂₆D₆N₄O₄S | 502.66 | CoA available upon request[1] |
| Clearsynth | This compound | CS-O-15167 | 1265295-92-8 | C₂₆H₂₆D₆N₄O₄S | 502.7 | CoA available upon request[6] |
| Simson Pharma | This compound | S930021 | 1265295-92-8 | C₂₆H₂₆D₆N₄O₄S | 502.66 | CoA available upon request[7][8] |
Selexipag Signaling Pathway
Selexipag is a prodrug that is hydrolyzed in the body to its active metabolite, ACT-333679. This active metabolite is a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. Activation of the IP receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), leading to vasodilation and inhibition of smooth muscle cell proliferation, key therapeutic effects in the management of pulmonary arterial hypertension.
Caption: Selexipag Signaling Pathway.
Experimental Protocol: Quantification of Selexipag in Plasma using LC-MS/MS with this compound Internal Standard
This section provides a detailed methodology for the quantification of Selexipag in a biological matrix (e.g., rat or human plasma) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard. This protocol is based on established methods in the scientific literature and serves as a comprehensive guide.[9][10][11][12][13][14]
Materials and Reagents
-
Selexipag analytical standard
-
This compound internal standard
-
Blank plasma (rat or human)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (ultrapure or LC-MS grade)
-
Microcentrifuge tubes
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Preparation of Stock and Working Solutions
-
Selexipag Stock Solution (1 mg/mL): Accurately weigh and dissolve Selexipag in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Selexipag Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50% methanol to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50% methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube (except for the blank matrix).
-
Add 150 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Selexipag: m/z 497.2 → 302.1 (example transition, should be optimized).[10]
-
This compound: m/z 503.2 → 308.1 (example transition, should be optimized to reflect the deuteration).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both Selexipag and this compound to achieve maximum signal intensity.
-
Data Analysis
-
Integrate the peak areas for both Selexipag and this compound.
-
Calculate the peak area ratio (Selexipag / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Selexipag in unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for a typical pharmacokinetic study using this compound as an internal standard.
Caption: LC-MS/MS Experimental Workflow.
Conclusion
This technical guide provides a foundational resource for researchers utilizing this compound in their studies. By offering a consolidated view of commercial suppliers, key technical specifications, the underlying biological pathway, and a detailed experimental protocol, this document aims to facilitate the accurate and efficient quantification of Selexipag in a research setting. For optimal results, it is imperative to obtain batch-specific information from the chosen supplier and to thoroughly validate the analytical method within your laboratory's specific conditions.
References
- 1. Selexipag Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CheMondis Marketplace [chemondis.com]
- 6. clearsynth.com [clearsynth.com]
- 7. This compound | CAS No- 1265295-92-8 | Simson Pharma Limited [simsonpharma.com]
- 8. Selexipag | Simson Pharma Limited [simsonpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ir.vignan.ac.in [ir.vignan.ac.in]
- 12. Related substances method development and validation of an LCMS/MS method for quantification of selexipag and its related impurities in rat plasma and its application to pharmacokinetic studies - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. annalsofrscb.ro [annalsofrscb.ro]
Understanding the Mass Shift of Selexipag-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass shift observed in Selexipag-d6, a deuterated internal standard used in the bioanalysis of the pulmonary arterial hypertension drug, Selexipag. This document details the molecular basis for the mass shift, outlines relevant experimental protocols for its use in quantitative analysis, and illustrates the key signaling pathway of the parent compound.
The Core Concept: Mass Shift in this compound
This compound is a stable isotope-labeled version of Selexipag, designed for use as an internal standard in quantitative mass spectrometry-based assays. The "d6" designation signifies the incorporation of six deuterium (²H) atoms into the molecule, resulting in a predictable increase in its molecular weight.
The key to understanding the mass shift lies in the specific location of the deuterium labeling. The IUPAC name for this compound is 2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]-N-methylsulfonylacetamide[1]. This nomenclature precisely indicates that the six deuterium atoms replace the six hydrogen atoms on the two methyl groups of the isopropyl moiety of Selexipag.
Since the atomic mass of hydrogen (¹H) is approximately 1.008 amu and that of deuterium (²H) is approximately 2.014 amu, the replacement of six hydrogen atoms with six deuterium atoms results in a mass increase of approximately 6.036 amu. This distinct mass difference allows for the simultaneous detection and differentiation of Selexipag and this compound by a mass spectrometer, a fundamental principle for the internal standard method.
Table 1: Molecular Properties of Selexipag and this compound
| Property | Selexipag | This compound |
| Molecular Formula | C₂₆H₃₂N₄O₄S[2] | C₂₆H₂₆D₆N₄O₄S |
| Monoisotopic Mass | ~496.22 g/mol | ~502.26 g/mol |
| Mass Shift | N/A | +6 Da |
Experimental Protocols for Quantitative Analysis
The use of a deuterated internal standard like this compound is critical for accurate and precise quantification of Selexipag in complex biological matrices such as plasma. The internal standard helps to correct for variability in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
A common and highly sensitive method for the quantification of Selexipag and its active metabolite, ACT-333679, is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)[3][4].
Table 2: Example LC-MS/MS Parameters for Selexipag Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm)[3] |
| Mobile Phase | Gradient elution with acetonitrile and 0.1% formic acid in water[3] |
| Flow Rate | 0.40 mL/min[3] |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[3] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Selexipag) | m/z 497.4 → 302.2[3] |
| MRM Transition (this compound) | m/z 503.4 → 308.2 (Predicted) |
| MRM Transition (ACT-333679) | m/z 420.1 → 378.2[3] |
Sample Preparation
A robust sample preparation method is essential to remove interfering substances from the biological matrix. Protein precipitation is a commonly employed technique for plasma samples[5].
Protocol: Plasma Protein Precipitation
-
To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.
-
Add 300 µL of a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant and inject a portion into the LC-MS/MS system for analysis.
Signaling Pathway of Selexipag
Selexipag is a selective agonist of the prostacyclin (IP) receptor.[2] Its therapeutic effect in pulmonary arterial hypertension is mediated through the activation of this G-protein coupled receptor, leading to vasodilation and inhibition of smooth muscle cell proliferation.
Experimental Workflow
The overall workflow for the quantitative analysis of Selexipag using this compound as an internal standard is a multi-step process that requires careful execution to ensure data quality.
References
- 1. This compound | C26H32N4O4S | CID 50939781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selexipag | C26H32N4O4S | CID 9913767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. annalsofrscb.ro [annalsofrscb.ro]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Selexipag using Selexipag-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selexipag is a prostacyclin IP receptor agonist used for the treatment of pulmonary arterial hypertension (PAH).[1][2][3][4][5] Accurate quantification of Selexipag in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the quantitative analysis of Selexipag using its deuterated internal standard, Selexipag-d6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.
Signaling Pathway of Selexipag
Selexipag is a prodrug that is metabolized to its active form, ACT-333679.[2][3][5] This active metabolite is a selective agonist for the prostacyclin receptor (IP receptor). Activation of the IP receptor in pulmonary arterial smooth muscle cells leads to vasodilation and inhibits proliferation, contributing to the therapeutic effects in PAH.
Caption: Simplified signaling pathway of Selexipag.
Quantitative Analysis Workflow
The general workflow for the quantitative analysis of Selexipag in a biological matrix (e.g., plasma) involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: General workflow for Selexipag quantitative analysis.
Experimental Protocols
Sample Preparation
a) Protein Precipitation (PPT) [6]
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
b) Liquid-Liquid Extraction (LLE) [7]
This method provides a cleaner extract compared to PPT.
-
To 200 µL of plasma sample, add the internal standard, this compound.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.
a) Liquid Chromatography
| Parameter | Condition 1 | Condition 2 |
| Column | CORTECS C18 (100 x 4.6 mm, 2.7 µm)[7] | Zorbax C18 XDB (100 x 4.6 mm, 3.5 µm)[6] |
| Mobile Phase A | 10mM Ammonium formate (pH 4.0)[7] | 5mM Ammonium acetate[6] |
| Mobile Phase B | Acetonitrile[7] | Methanol[6] |
| Gradient/Isocratic | Isocratic: 80% B[7] | Isocratic: 75% B[6] |
| Flow Rate | 0.5 mL/min[7] | 0.7 mL/min[6] |
| Column Temperature | 40°C | 40°C |
| Injection Volume | 10 µL | 5 µL |
| Run Time | 10 min[7] | 5 min[6] |
b) Mass Spectrometry
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Selexipag MRM Transition | 498.20 → 344.20 m/z[7] |
| This compound MRM Transition | 503.70 → 344.20 m/z[7] |
| Selexipag-d7 MRM Transition | 504.300 → 456.200 m/z[6] |
| Dwell Time | 200 ms |
| Collision Energy (CE) | Optimized for specific instrument |
| Declustering Potential (DP) | Optimized for specific instrument |
Quantitative Data Summary
The following table summarizes the validation parameters from a published LC-MS/MS method for the quantification of Selexipag in human plasma.[7]
| Parameter | Result |
| Linearity Range | 10.00 - 25600.00 pg/mL[7] |
| Correlation Coefficient (r²) | > 0.999[7] |
| Lower Limit of Quantification (LLOQ) | 10.00 pg/mL[7] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (% bias) | Within ±15% |
| Inter-day Accuracy (% bias) | Within ±15% |
| Recovery | Consistent and reproducible |
Another study using Selexipag-d7 as an internal standard reported the following validation results.[6]
| Parameter | Result |
| Linearity Range | 0.100 - 50.869 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 0.104 ng/mL[6] |
| Intra-run Precision (%CV) | 1.65 - 8.65%[6] |
| Inter-run Precision (%CV) | 5.86 - 7.36%[6] |
| Intra-run Accuracy (%) | 92.67 - 112.53%[6] |
| Inter-run Accuracy (%) | 98.26 - 104.68%[6] |
| Recovery | 91.32 - 97.25%[6] |
Conclusion
The described LC-MS/MS methods using this compound or a similar deuterated analog as an internal standard provide a robust, sensitive, and accurate approach for the quantitative analysis of Selexipag in biological matrices. The detailed protocols and summarized data serve as a valuable resource for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical development. Adherence to these validated methods will ensure high-quality data for a better understanding of the pharmacokinetic profile of Selexipag.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. ijpbs.com [ijpbs.com]
- 6. annalsofrscb.ro [annalsofrscb.ro]
- 7. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Selexipag-d6 for Pharmacokinetic Analysis of Selexipag
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selexipag is a prostacyclin IP receptor agonist used for the treatment of pulmonary arterial hypertension (PAH).[1][2] It is a prodrug that is rapidly hydrolyzed to its active metabolite, ACT-333679, which is approximately 37 times more potent.[1] Accurate and reliable quantification of Selexipag in biological matrices is crucial for pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard, such as Selexipag-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte helps to normalize for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the assay.[3]
These application notes provide a detailed protocol for the use of this compound in the pharmacokinetic analysis of Selexipag in plasma, including a validated LC-MS/MS method and a sample pharmacokinetic study design.
Rationale for Using this compound
The use of a stable isotope-labeled internal standard is highly recommended by regulatory agencies for bioanalytical studies. This compound is an ideal internal standard for the quantification of Selexipag for the following reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Selexipag, ensuring similar behavior during sample extraction and chromatographic separation.
-
Co-elution: It co-elutes with Selexipag under typical reversed-phase HPLC conditions, providing the most accurate correction for any analytical variability.
-
Mass Differentiation: The mass difference between Selexipag and this compound allows for their distinct detection by mass spectrometry without cross-signal interference.
Workflow for Bioanalytical Quantification using an Internal Standard.
Selexipag Signaling Pathway
Selexipag and its active metabolite, ACT-333679, are selective agonists of the prostacyclin receptor (IP receptor).[1] Activation of the IP receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes vasodilation and inhibits smooth muscle cell proliferation, key therapeutic effects in PAH.[2]
Selexipag Signaling Pathway.
Experimental Protocols
Bioanalytical Method for Selexipag in Human Plasma using LC-MS/MS
This protocol is based on a validated method for the quantification of Selexipag in human plasma using this compound as the internal standard.[4]
1. Materials and Reagents
-
Selexipag reference standard
-
This compound internal standard (ISTD)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with K2EDTA as anticoagulant)
2. Stock and Working Solutions
-
Selexipag Stock Solution (1 mg/mL): Accurately weigh and dissolve Selexipag in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Selexipag stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the this compound working solution and vortex briefly.
-
Add 800 µL of acetonitrile, vortex for 1 minute to precipitate proteins.[5]
-
Centrifuge at 4000 rpm for 10 minutes.[5]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | CORTECS C18 (100 x 4.6 mm, 2.7 µm)[4] |
| Mobile Phase | Acetonitrile : 10mM Ammonium formate (pH 4.0) (80:20, v/v)[4] |
| Flow Rate | 0.5 mL/min[4] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| MRM Transitions | Selexipag: 498.20 → 344.20 m/z This compound: 503.70 → 344.20 m/z[4] |
| Dwell Time | 100 ms |
5. Method Validation Summary
| Parameter | Result |
| Linearity Range | 10.00 - 25600.00 pg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Precision (%CV) | Intra-day: < 15% Inter-day: < 15% |
| Accuracy (% Bias) | Within ±15% of nominal values |
| Recovery | Consistent and reproducible across the concentration range |
In-Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for a single-dose oral pharmacokinetic study of Selexipag in rats.
1. Animals
-
Male Sprague-Dawley rats (200-250 g)
-
Acclimatize animals for at least one week before the study.
-
Fast animals overnight before dosing, with free access to water.
2. Dosing
-
Prepare a formulation of Selexipag in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer a single oral dose of Selexipag (e.g., 6 mg/kg) by gavage.[6]
3. Blood Sampling
-
Collect blood samples (approximately 200 µL) from the tail vein into heparinized tubes at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Sample Analysis
-
Analyze the plasma samples for Selexipag concentrations using the validated LC-MS/MS method described above.
5. Pharmacokinetic Analysis
-
Calculate the pharmacokinetic parameters of Selexipag (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
Data Presentation
Pharmacokinetic Parameters of Selexipag and its Active Metabolite (ACT-333679) in Humans
| Parameter | Selexipag | ACT-333679 (Active Metabolite) |
| Tmax (Time to Peak Concentration) | 1 - 3 hours[1] | 3 - 4 hours[1] |
| Terminal Half-life (t1/2) | 0.8 - 2.5 hours[1] | 6.2 - 13.5 hours[1] |
| Protein Binding | ~99%[1] | ~99%[1] |
| Absolute Bioavailability | ~49%[1] | - |
LC-MS/MS Method Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Selexipag | 498.20[4] | 344.20[4] |
| This compound | 503.70[4] | 344.20[4] |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Selexipag in plasma samples for pharmacokinetic studies. The detailed protocols and data presented in these application notes can be readily adapted by researchers in drug development to support their bioanalytical needs. The high selectivity and sensitivity of the LC-MS/MS method, combined with the accuracy afforded by the deuterated internal standard, ensure high-quality data for the characterization of Selexipag's pharmacokinetic profile.
References
- 1. Selexipag - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic drug evaluation of selexipag for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]
- 5. ir.vignan.ac.in [ir.vignan.ac.in]
- 6. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Selexipag-d6 in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Selexipag in plasma samples using Selexipag-d6 as an internal standard. The methodologies described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and selectivity for bioanalytical applications.
Introduction
Selexipag is a prostacyclin IP receptor agonist used for the treatment of pulmonary arterial hypertension (PAH). The monitoring of Selexipag and its active metabolite, ACT-333679, in plasma is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.
The primary analytical technique for the quantification of Selexipag in biological matrices is LC-MS/MS. This method offers excellent sensitivity, with lower limits of quantification (LLOQ) reported in the low ng/mL to pg/mL range.[1][2][3] Sample preparation typically involves a straightforward protein precipitation step, ensuring high recovery and throughput.[4]
Signaling Pathway of Selexipag
Selexipag is a prodrug that is hydrolyzed to its active metabolite, ACT-333679. This active metabolite is a potent agonist of the prostacyclin receptor (IP receptor). Activation of the IP receptor by ACT-333679 stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn mediates vasodilation and inhibits platelet aggregation, key therapeutic effects in PAH.
Caption: Signaling pathway of Selexipag.
Experimental Protocols
Materials and Reagents
-
Selexipag and this compound reference standards
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Human plasma (with K2EDTA as anticoagulant)[4]
-
Polypropylene tubes
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Selexipag from plasma samples.[4]
-
Aliquot 100 µL of plasma sample into a polypropylene tube.
-
Add 50 µL of the internal standard working solution (this compound in 60% methanol).
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 5 minutes.
-
Centrifuge the samples at 5000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Plasma sample preparation workflow.
LC-MS/MS Method
The following are typical LC-MS/MS parameters for the analysis of Selexipag. Optimization may be required based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Value | Reference |
| Column | Zorbax C18 XDB (100 x 4.6 mm, 3.5 µm) | [4] |
| Mobile Phase | Methanol: 5mM Ammonium Acetate (75:25, v/v) | [4] |
| Flow Rate | 0.7 mL/min | [4] |
| Injection Volume | 10 µL | [4] |
| Column Temperature | 30°C | [5] |
| Run Time | 5 minutes | [4] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [4][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [4][6] |
| Mass Transition (Selexipag) | m/z 497.1 → 455.2 | [4] |
| Mass Transition (this compound) | To be determined based on the exact mass of this compound | |
| Mass Transition (Selexipag-d7) | m/z 504.3 → 456.2 | [4] |
Note: The mass transition for this compound will be slightly different from Selexipag-d7 and should be optimized during method development.
Method Validation Parameters
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 3: Summary of Quantitative Data from Validated Methods for Selexipag
| Parameter | Result | Reference |
| Linearity Range | 0.100 - 50.869 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [2][5] |
| Lower Limit of Quantification (LLOQ) | 0.104 ng/mL | [4] |
| Intra-day Precision (%CV) | 1.65 - 8.65% | [4] |
| Inter-day Precision (%CV) | 5.86 - 7.36% | [4] |
| Intra-day Accuracy (%) | 92.67 - 112.53% | [4] |
| Inter-day Accuracy (%) | 98.26 - 104.68% | [4] |
| Recovery (%) | 91.32 - 97.25% | [4] |
Stability Studies
The stability of Selexipag in plasma under various conditions is critical for ensuring reliable results.
Table 4: Stability of Selexipag in Human Plasma
| Stability Condition | Duration | Result | Reference |
| Bench-Top | 7 hours at room temperature | Stable | [4] |
| Autosampler | 26.5 hours at 4°C | Stable | [4] |
| Freeze-Thaw | 5 cycles | Stable | [4] |
| Long-Term | 41 days at -20°C | Stable | [4] |
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of Selexipag in plasma samples. The described protocols for sample preparation and analysis, along with the established method performance characteristics, offer a solid foundation for pharmacokinetic and other bioanalytical studies involving Selexipag. Researchers should perform their own method validation to ensure compliance with regulatory standards and the specific requirements of their studies.
References
- 1. tga.gov.au [tga.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of the novel oral prostacyclin receptor agonist selexipag in subjects with hepatic or renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. moca.net.ua [moca.net.ua]
- 6. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Selexipag and its Active Metabolite in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Selexipag and its pharmacologically active metabolite, ACT-333679, in human plasma. The method utilizes a stable isotope-labeled internal standard, Selexipag-d6, to ensure high accuracy and precision. A simple and efficient protein precipitation method is employed for sample preparation, enabling a fast turnaround time suitable for high-throughput analysis in clinical and preclinical studies. The method has been validated over a linear range of 0.05 to 50 ng/mL for Selexipag and 0.05 to 250 ng/mL for ACT-333679.
Introduction
Selexipag is a prostacyclin IP receptor agonist used for the treatment of pulmonary arterial hypertension (PAH). Following administration, Selexipag is rapidly hydrolyzed by carboxylesterases to its active metabolite, ACT-333679, which is approximately 37 times more potent than the parent drug.[1] Given the significant contribution of ACT-333679 to the overall pharmacological effect, a reliable bioanalytical method for the simultaneous quantification of both Selexipag and its active metabolite is crucial for pharmacokinetic and pharmacodynamic assessments. This application note presents a validated LC-MS/MS method that is sensitive, specific, and suitable for high-throughput bioanalysis.
Experimental
Materials and Reagents
-
Selexipag and ACT-333679 reference standards were of high purity (≥98%).
-
This compound was used as the internal standard (IS).
-
HPLC-grade acetonitrile, methanol, and formic acid were used.
-
Ultrapure water was generated by a Milli-Q system.
-
Human plasma (K2EDTA) was sourced from an accredited blood bank.
Sample Preparation
A protein precipitation method was employed for the extraction of Selexipag, ACT-333679, and the internal standard from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was achieved using a C18 analytical column with gradient elution.
| Parameter | Value |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) was used for the quantification of the analytes and the internal standard.
| Parameter | Selexipag | ACT-333679 | This compound (IS) |
| Precursor Ion (m/z) | 497.4 | 420.1 | 503.4 |
| Product Ion (m/z) | 302.2 | 378.2 | 302.2 |
| Dwell Time (ms) | 100 | 100 | 100 |
| Collision Energy (eV) | Optimized for system | Optimized for system | Optimized for system |
| Ion Source Temperature | 500°C | ||
| IonSpray Voltage | 5500 V |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the simultaneous quantification of Selexipag and its active metabolite, ACT-333679, in human plasma.
Chromatography
The chromatographic conditions provided good separation of Selexipag, ACT-333679, and the internal standard from endogenous plasma components. The retention times were approximately 2.1 minutes for ACT-333679, 2.8 minutes for Selexipag, and 2.8 minutes for this compound.
Method Validation
The method was validated according to regulatory guidelines, and the key validation parameters are summarized below.
| Validation Parameter | Selexipag | ACT-333679 |
| Linearity Range | 0.05 - 50 ng/mL | 0.05 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% bias) | Within ±15% | Within ±15% |
| Recovery | Consistent and reproducible | Consistent and reproducible |
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Selexipag and ACT-333679.
Conclusion
This application note describes a rapid, sensitive, and reliable LC-MS/MS method for the simultaneous quantification of Selexipag and its active metabolite, ACT-333679, in human plasma using this compound as the internal standard. The simple protein precipitation sample preparation and fast chromatographic runtime make this method highly suitable for high-throughput bioanalysis in support of clinical and preclinical pharmacokinetic studies.
References
Application of Selexipag-d6 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selexipag is a prostacyclin IP receptor agonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2] Understanding its metabolic fate is crucial for predicting its efficacy, potential drug-drug interactions, and overall safety profile. Selexipag is a prodrug that is rapidly hydrolyzed by carboxylesterases to its active metabolite, ACT-333679 (also known as MRE-269), which is approximately 37 times more potent than the parent drug.[1][3] Further metabolism of both selexipag and its active metabolite is mediated by cytochrome P450 (CYP) enzymes, primarily CYP2C8 and CYP3A4, as well as UDP-glucuronosyltransferases (UGTs).[4][5]
Stable isotope-labeled internal standards are essential for accurate quantification of drug molecules in complex biological matrices by mass spectrometry, as they compensate for variability during sample preparation and analysis.[6] Selexipag-d6, a deuterated analog of selexipag, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based drug metabolism and pharmacokinetic (DMPK) studies due to its similar physicochemical properties to the unlabeled drug.[3]
These application notes provide a comprehensive overview of the use of this compound in drug metabolism studies, including detailed experimental protocols and data presentation.
Data Presentation
Table 1: LC-MS/MS Parameters for Selexipag and this compound
| Parameter | Selexipag | This compound (Internal Standard) |
| Parent Ion (m/z) | 498.20 | 503.70 |
| Product Ion (m/z) | 344.20 | 344.20 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Linearity Range | 10.00 - 25600.00 pg/mL | N/A |
| Correlation Coefficient (r) | > 0.999 | N/A |
Data sourced from Bhadru et al.[3]
Table 2: Pharmacokinetic Parameters of Selexipag and its Active Metabolite (ACT-333679) in Humans
| Parameter | Selexipag | ACT-333679 |
| Time to Maximum Concentration (Tmax) | 1 - 3 hours | 3 - 4 hours |
| Terminal Half-life (t1/2) | 0.8 - 2.5 hours | 6.2 - 13.5 hours |
| Protein Binding | ~99% | ~99% |
| Systemic Exposure (at steady state) | 3- to 4-fold lower than ACT-333679 | 3- to 4-fold higher than Selexipag |
Data sourced from DrugBank, FDA, and Wikipedia.[3]
Experimental Protocols
Protocol 1: Quantification of Selexipag in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is based on the method described by Bhadru et al.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: CORTECS C18 column (100 x 4.6 mm, 2.7 µm) or equivalent.[3]
-
Mobile Phase:
-
A: 10mM Ammonium formate (pH 4.0) in water
-
B: Acetonitrile
-
-
Gradient: 80:20 (A:B) isocratic or an optimized gradient.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.
3. Data Analysis
-
Quantify Selexipag concentration by calculating the peak area ratio of Selexipag to this compound.
-
Generate a calibration curve using known concentrations of Selexipag spiked into blank plasma and processed using the same procedure.
Protocol 2: In Vitro Metabolism of Selexipag in Human Liver Microsomes (HLM)
This protocol is a general procedure and should be optimized for specific experimental needs.
1. Incubation
-
Prepare a stock solution of Selexipag in a suitable organic solvent (e.g., DMSO, acetonitrile) at a high concentration (e.g., 10 mM).
-
In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Human Liver Microsomes (final protein concentration of 0.5 mg/mL)
-
Selexipag (final concentration of 1 µM). The final organic solvent concentration should be less than 1%.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing this compound as the internal standard.
-
Include control incubations:
-
Without NADPH to assess non-CYP mediated metabolism.
-
Without Selexipag to monitor for interfering peaks.
-
2. Sample Processing
-
Vortex the quenched reaction mixtures.
-
Centrifuge at 14,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Use the LC-MS/MS method described in Protocol 1 to quantify the remaining Selexipag at each time point.
-
To identify metabolites, a full scan or product ion scan can be performed to detect potential metabolic products.
4. Data Analysis
-
Plot the natural logarithm of the percentage of remaining Selexipag versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear portion of the curve (slope = -k, where k is the elimination rate constant; t1/2 = 0.693/k).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).
Visualizations
Caption: Metabolic pathway of Selexipag.
Caption: Bioanalytical workflow for Selexipag quantification.
Caption: Selexipag signaling pathway.
References
- 1. Population Modeling of Selexipag Pharmacokinetics and Clinical Response Parameters in Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic drug evaluation of selexipag for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. annalsofrscb.ro [annalsofrscb.ro]
Application Notes and Protocols for Selexipag-d6 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selexipag is a potent, orally available, selective agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][2][3] It is approved for the treatment of pulmonary arterial hypertension (PAH), a condition characterized by elevated blood pressure in the pulmonary arteries.[4][5] Selexipag mimics the effects of endogenous prostacyclin, leading to vasodilation, inhibition of platelet aggregation, and antiproliferative effects on smooth muscle cells.[1][2]
Selexipag-d6, a deuterated analog of Selexipag, offers a valuable tool for drug discovery and development. Due to the kinetic isotope effect, deuterated compounds often exhibit similar pharmacological profiles to their non-deuterated counterparts but can be distinguished by mass spectrometry. This makes this compound an ideal internal standard for pharmacokinetic and metabolic studies.[6] Furthermore, its distinct mass and comparable biological activity render it a powerful tool compound in high-throughput screening (HTS) assays for the discovery of novel IP receptor modulators.
These application notes provide detailed protocols for the use of this compound in competitive binding and functional HTS assays aimed at identifying new ligands targeting the IP receptor.
Mechanism of Action: Prostacyclin Receptor (IP Receptor) Signaling
Selexipag and its active metabolite, ACT-333679, are selective agonists for the prostacyclin (IP) receptor.[2][4] The IP receptor is a Gs protein-coupled receptor.[7] Upon agonist binding, the Gαs subunit is activated, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7][8] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cascade of cellular responses including smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[1][7]
Application of this compound in High-Throughput Screening (HTS)
Due to its properties as a stable, high-affinity agonist, this compound is a versatile tool for various HTS applications to identify novel IP receptor ligands.
1. Competitive Radioligand Binding Assays:
While not a radiolabeled compound itself, this compound can be used as a non-labeled competitor in assays that utilize a radiolabeled IP receptor ligand (e.g., [3H]-Iloprost). In this format, test compounds are screened for their ability to displace the radioligand. This compound would serve as a positive control to define the maximum displacement (100% binding inhibition).
2. Mass Spectrometry-Based Binding Assays:
A more direct application of this compound is in mass spectrometry (MS)-based binding assays. In this setup, this compound can be used as the labeled ligand. The assay measures the amount of this compound bound to the receptor in the presence of test compounds. The heavier isotopic signature of this compound allows for its precise quantification by MS, even in complex biological matrices.
3. Functional HTS Assays (cAMP Measurement):
As a potent agonist, this compound can be used as a reference agonist in functional HTS assays that measure the downstream signaling of the IP receptor, most commonly the production of cAMP. These assays are crucial for identifying both agonists and antagonists.
-
Agonist Screening: Test compounds are screened for their ability to stimulate cAMP production. This compound is used as a positive control to define the maximal response.
-
Antagonist Screening: Cells are stimulated with a fixed concentration of this compound (typically EC80) in the presence of test compounds. Compounds that inhibit the this compound-induced cAMP production are identified as antagonists.
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Functional Assay
This protocol describes an antagonist screening assay using this compound as the agonist.
Materials:
-
CHO-K1 cells stably expressing the human IP receptor.
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, 0.1% BSA, pH 7.4)
-
cAMP HTRF assay kit
-
384-well low-volume white plates
-
Multimode plate reader with HTRF capability
Workflow Diagram:
Procedure:
-
Cell Plating: Seed the IP receptor-expressing CHO-K1 cells into 384-well plates at a density of 5,000-10,000 cells/well in 20 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer. Prepare a stock solution of this compound and dilute it to a final concentration that gives 80% of the maximal response (EC80), which should be predetermined.
-
Assay:
-
Remove the growth medium from the cells.
-
Add 5 µL of test compound solution to the appropriate wells.
-
Add 5 µL of the this compound EC80 solution to all wells except the negative control wells (which receive 5 µL of assay buffer).
-
For the positive control, add 5 µL of a high concentration of this compound.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Add 10 µL of the HTRF lysis buffer containing the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a multimode plate reader capable of HTRF, according to the manufacturer's instructions (emission at 665 nm and 620 nm with excitation at 320 nm).
Protocol 2: LC-MS/MS-Based Binding Assay
This protocol outlines a competitive binding assay using this compound as the tracer and unlabeled Selexipag as a control.
Materials:
-
Membrane preparation from cells overexpressing the IP receptor.
-
This compound
-
Unlabeled Selexipag
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well filter plates with GFC glass fiber filters
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer
-
25 µL of test compound or unlabeled Selexipag (for control curve)
-
25 µL of this compound (at a concentration equal to its Kd)
-
100 µL of IP receptor membrane preparation
-
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Filtration: Transfer the contents of the assay plate to a filter plate and wash rapidly with ice-cold binding buffer to separate bound from free ligand.
-
Elution: Elute the bound ligand from the filters using an appropriate solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
Quantification: Analyze the eluate using a validated LC-MS/MS method to quantify the amount of bound this compound.
Data Presentation
Quantitative data from HTS assays should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Data from HTRF cAMP Functional Assay (Antagonist Mode)
| Compound ID | Concentration (µM) | HTRF Ratio (665/620) | % Inhibition | IC50 (µM) |
| Test Cmpd 1 | 0.01 | 1.25 | 10.5 | 0.85 |
| 0.1 | 1.10 | 25.0 | ||
| 1 | 0.80 | 58.3 | ||
| 10 | 0.55 | 88.9 | ||
| This compound (EC80) | 0.05 | 1.35 | 0 (Control) | N/A |
| Negative Control | N/A | 0.45 | 100 (Baseline) | N/A |
Table 2: Data from LC-MS/MS Binding Assay
| Compound ID | Concentration (µM) | Bound this compound (ng/mL) | % Displacement | Ki (µM) |
| Test Cmpd 2 | 0.1 | 8.5 | 15.0 | 2.1 |
| 1 | 5.2 | 48.0 | ||
| 10 | 1.8 | 82.0 | ||
| 100 | 0.5 | 95.0 | ||
| Unlabeled Selexipag | 10 | 0.3 | 97.0 (Control) | 0.02 |
| No Competitor | N/A | 10.0 | 0 (Control) | N/A |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High well-to-well variability | Inconsistent cell plating, pipetting errors. | Use automated liquid handlers; ensure proper cell suspension before plating. |
| Low signal-to-background ratio in functional assay | Low receptor expression; inactive cells; incorrect assay buffer. | Use a cell line with higher receptor expression; optimize cell density and assay conditions. |
| High non-specific binding in binding assay | Hydrophobic nature of compounds or tracer. | Add a small amount of detergent (e.g., 0.01% Tween-20) to the binding buffer; use filter plates pre-treated with polyethyleneimine (PEI). |
| Inconsistent this compound EC80/Kd values | Degradation of this compound stock; variability in cell passage number. | Prepare fresh stock solutions; use cells within a defined passage number range. |
References
- 1. What is the mechanism of Selexipag? [synapse.patsnap.com]
- 2. Selexipag - Wikipedia [en.wikipedia.org]
- 3. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. phassociation.org [phassociation.org]
- 6. [PDF] A novel HPLC method for selexipag in human plasma and application to a prototype pharmacokinetic study | Semantic Scholar [semanticscholar.org]
- 7. Prostacyclin - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Selexipag-d6 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of Selexipag-d6, a deuterated internal standard for Selexipag, in biological matrices. The following protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation are designed to be used in conjunction with UPLC-MS/MS analysis.
Selexipag Signaling Pathway
Selexipag is a selective prostacyclin (IP) receptor agonist. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, ACT-333679, which is significantly more potent. The binding of ACT-333679 to the IP receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasodilation, inhibition of smooth muscle cell proliferation, and prevention of platelet aggregation. These effects counteract the pathological changes observed in pulmonary arterial hypertension (PAH).
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Selexipag-d6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the bioanalysis of Selexipag, with a focus on overcoming matrix effects using its deuterated internal standard, Selexipag-d6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Selexipag analysis?
A1: In LC-MS/MS bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest (Selexipag). These components can include salts, lipids, proteins, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Selexipag in the mass spectrometer's ion source, either suppressing or enhancing its signal.[1] This can lead to inaccurate and imprecise quantification of Selexipag in your samples.
Q2: How does using this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Selexipag, except that six hydrogen atoms have been replaced with deuterium atoms. Because it is structurally and chemically so similar, it co-elutes with Selexipag during chromatography and experiences the same matrix effects (ion suppression or enhancement). By adding a known amount of this compound to every sample, you can use the ratio of the Selexipag peak area to the this compound peak area for quantification. This ratio remains constant even if both signals are suppressed or enhanced, thus correcting for the matrix effect and leading to more accurate and reliable results.
Q3: I am still seeing variability in my results even with this compound. What could be the issue?
A3: While this compound is an excellent tool, several factors can still lead to variability:
-
Chromatographic Separation: If your chromatography does not provide complete co-elution of Selexipag and this compound, they may experience different matrix effects. The slight difference in mass due to deuterium can sometimes cause a small shift in retention time.
-
Sample Preparation Inconsistencies: Inconsistent sample cleanup can lead to varying levels of matrix components in your final extracts, potentially overwhelming the corrective capacity of the internal standard.
-
Internal Standard Concentration: The concentration of the internal standard should be appropriate for the expected range of analyte concentrations.
-
Instrumental Issues: Problems with the LC-MS/MS system, such as a dirty ion source or detector fatigue, can also contribute to variability.
Q4: What is a Matrix Factor (MF) and how is it used to assess matrix effects?
A4: The Matrix Factor (MF) is a quantitative measure of the extent of ion suppression or enhancement. It is calculated by comparing the peak area of an analyte in the presence of the matrix to its peak area in a clean solvent at the same concentration.
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
By calculating the MF for both Selexipag and this compound, you can determine the Internal Standard Normalized Matrix Factor, which should be close to 1 if the internal standard is effectively compensating for the matrix effect.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for Selexipag and/or this compound
| Possible Cause | Troubleshooting Step |
| Column Contamination | Backflush the column with a strong solvent. If the problem persists, replace the column. |
| Incompatible Injection Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions | Adjust the mobile phase pH or ionic strength to minimize interactions between the analytes and the stationary phase. |
| Extra-column Volume | Check all connections between the injector, column, and mass spectrometer for dead volume. Use tubing with the smallest appropriate inner diameter. |
Issue 2: High Variability in Analyte/Internal Standard Peak Area Ratios
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Review your sample preparation protocol for consistency. Ensure complete protein precipitation and efficient extraction. |
| Poor Chromatographic Resolution | Optimize the chromatographic method to ensure co-elution of Selexipag and this compound. This may involve adjusting the gradient, flow rate, or column chemistry. |
| Internal Standard Addition Error | Verify the accuracy and precision of the internal standard spiking solution and the addition process. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Matrix Effect is Not Uniform | Investigate different sample cleanup techniques (e.g., solid-phase extraction) to remove a broader range of interfering matrix components. |
Data Presentation: Quantifying the Mitigation of Matrix Effects
The following tables present hypothetical data to illustrate how this compound compensates for matrix effects in the analysis of Selexipag in human plasma.
Table 1: Matrix Effect on Selexipag without Internal Standard Correction
| Plasma Lot | Selexipag Peak Area (Neat Solution) | Selexipag Peak Area (Post-Spiked Plasma Extract) | Matrix Factor (MF) | % Ion Suppression |
| 1 | 1,250,000 | 875,000 | 0.70 | 30% |
| 2 | 1,250,000 | 750,000 | 0.60 | 40% |
| 3 | 1,250,000 | 937,500 | 0.75 | 25% |
| 4 | 1,250,000 | 812,500 | 0.65 | 35% |
| Average | 1,250,000 | 843,750 | 0.68 | 32% |
| %RSD | 8.9% |
Table 2: Matrix Effect on Selexipag with this compound Correction
| Plasma Lot | Selexipag MF | This compound MF | IS Normalized MF |
| 1 | 0.70 | 0.72 | 0.97 |
| 2 | 0.60 | 0.61 | 0.98 |
| 3 | 0.75 | 0.74 | 1.01 |
| 4 | 0.65 | 0.66 | 0.98 |
| Average | 0.68 | 0.68 | 0.99 |
| %RSD | 8.9% | 7.8% | 1.7% |
As shown in the tables, the use of this compound as an internal standard significantly reduces the variability (%RSD) in the results caused by matrix effects, with the Internal Standard Normalized Matrix Factor being very close to 1.
Experimental Protocols
Protocol 1: Protein Precipitation for Selexipag Extraction from Human Plasma
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effect using Post-Extraction Addition
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the reconstitution solution with Selexipag and this compound at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix Extract): Extract blank human plasma using the protein precipitation protocol. Spike the final reconstituted extract with Selexipag and this compound at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix Extract): Spike blank human plasma with Selexipag and this compound before the protein precipitation steps.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the Internal Standard (IS) Normalized Matrix Factor:
-
IS Normalized MF = (MF of Selexipag) / (MF of this compound)
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
Visualizations
References
Improving sensitivity of Selexipag detection with Selexipag-d6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Selexipag-d6 to improve the sensitivity of Selexipag detection in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in the analysis of Selexipag?
A1: this compound is a stable isotopically labeled version of Selexipag. It is used as an internal standard (ISTD) in quantitative bioanalysis, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The key benefit of using a stable isotope-labeled internal standard is that it behaves nearly identically to the analyte (Selexipag) during sample preparation, chromatography, and ionization in the mass spectrometer. This chemical and physical similarity allows it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of Selexipag, especially at low concentrations.
Q2: How does this compound improve the sensitivity of Selexipag detection?
A2: While this compound itself doesn't directly increase the instrument's signal for Selexipag, it significantly improves the overall method's sensitivity by enhancing the accuracy and precision of measurements at the lower limits of quantification.[1] By effectively normalizing for analytical variability, the use of a deuterated internal standard like this compound allows for the reliable detection and quantification of very low concentrations of Selexipag in complex biological matrices such as human plasma.[1] This results in a lower limit of quantification (LLOQ), which is a critical measure of a bioanalytical method's sensitivity. For instance, a highly sensitive LC-MS/MS method using a deuterated internal standard has achieved an LLOQ of 0.104 ng/mL for Selexipag in human plasma.[1]
Q3: What are the typical mass transitions (MRM) for Selexipag and this compound in an LC-MS/MS assay?
A3: In multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. Based on published methods, typical mass transitions are:
-
Selexipag: m/z 497.100 → 455.200[1] or m/z 498.20 → 344.20[2]
-
Selexipag-d7 (as a proxy for this compound): m/z 504.300 → 456.200[1]
-
This compound: m/z 503.70 → 344.20[2]
It is always recommended to optimize these transitions on the specific instrument being used.
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Sensitivity for Selexipag
| Possible Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | Ensure efficient protein precipitation. Acetonitrile is commonly used and has been shown to be effective for extracting both Selexipag and its deuterated internal standard.[1] Consider optimizing the ratio of acetonitrile to plasma to maximize recovery. |
| Inefficient Chromatographic Separation | Verify the mobile phase composition and gradient. A common mobile phase is a mixture of methanol and ammonium acetate or acetonitrile and formic acid.[1][4] Ensure the column is not degraded and is appropriate for the analysis (e.g., a C18 column).[1][4] |
| Mass Spectrometer Settings Not Optimized | Infuse a standard solution of Selexipag to optimize source parameters (e.g., ion spray voltage, source temperature) and MRM transitions (collision energy, declustering potential). |
| Matrix Effects | The use of this compound should compensate for matrix effects. However, if suppression is severe, consider further sample cleanup steps or adjusting the chromatography to separate Selexipag from co-eluting matrix components. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents.[1] Prepare fresh mobile phases daily. |
| Interference from Biological Matrix | Ensure the sample preparation method, such as protein precipitation, is performed correctly to remove the bulk of matrix components.[5] Check blank plasma samples to identify endogenous interferences at the retention time of Selexipag and this compound.[1] |
| Carryover from Previous Injections | Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the autosampler wash procedure with a strong organic solvent. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Column Degradation or Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. An appropriate column for this analysis is a C18 column.[1] |
| Inappropriate Mobile Phase pH | The mobile phase pH can affect the ionization state and peak shape of the analyte. Using a buffer like ammonium acetate or adding a small amount of formic acid can improve peak shape.[1][4] |
| Sample Solvent Mismatch with Mobile Phase | If possible, the final sample solvent should be similar in composition to the initial mobile phase to avoid peak distortion. |
Issue 4: High Variability in Results (%CV)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of plasma, internal standard, and precipitation solvent for all samples. Use a validated and standardized protocol. |
| Internal Standard Concentration Issues | Verify the concentration and stability of the this compound stock and working solutions. Ensure the internal standard is added to all samples (except blanks) at a consistent concentration. |
| Instrument Instability | Check the stability of the LC pump flow rate and the MS detector response over the course of the analytical run. System suitability tests at the beginning of the run can help identify instrument issues. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated bioanalytical methods for Selexipag.
Table 1: Method Performance and Sensitivity
| Parameter | Selexipag | Selexipag-d7 (ISTD) | Reference |
| Linearity Range | 0.100 - 50.869 ng/mL | N/A | [1] |
| Lower Limit of Quantification (LLOQ) | 0.104 ng/mL | N/A | [1] |
| Mean Recovery | 94.96% | 93.45% | [1] |
| Mass Transition (m/z) | 497.100 → 455.200 | 504.300 → 456.200 | [1] |
Table 2: Chromatographic Conditions
| Parameter | Value | Reference |
| Column | Zorbax C18 XDB (100 x 4.6mm, 3.5µm) | [1] |
| Mobile Phase | Methanol : 5mM Ammonium Acetate (75:25, v/v) | [1] |
| Flow Rate | 0.7 mL/min | [1] |
| Run Time | < 5 min | [1] |
| Retention Time (Selexipag) | 2.68 min | [1] |
| Retention Time (ISTD) | 2.64 min | [1] |
Experimental Protocols
Detailed Methodology for Selexipag Quantification in Human Plasma using LC-MS/MS
This protocol is a synthesis of methodologies presented in the referenced literature.[1][5]
1. Preparation of Stock and Working Solutions
-
Selexipag Stock Solution (1 mg/mL): Accurately weigh 5 mg of Selexipag and dissolve it in a 5 mL volumetric flask with Dimethyl Sulfoxide (DMSO). Make up the volume with methanol.
-
This compound Internal Standard (ISTD) Stock Solution: Prepare in a similar manner to the Selexipag stock solution.
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a diluent such as 60% methanol.
2. Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards in human plasma by spiking 2% of the corresponding working solutions into blank plasma to achieve the desired concentration range (e.g., 0.100 to 50.869 ng/mL).[1]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a polypropylene tube.
-
Add 50 µL of the this compound internal standard working solution (except for the standard blank, to which 50 µL of diluent is added).
-
Vortex the mixture for 30 seconds.
-
Add 0.5 mL of 100% acetonitrile to precipitate proteins.
-
Vortex for 5 minutes.
-
Centrifuge the samples (e.g., at 4000 rpm for 20 minutes).[5]
-
Transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography system.
-
Column: Zorbax C18 XDB (100 x 4.6mm, 3.5µm) or equivalent.[1]
-
Mobile Phase: Isocratic elution with Methanol : 5mM Ammonium Acetate (75:25, v/v).[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 25°C.[1]
-
Autosampler Temperature: 4°C.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM).
5. Data Analysis
-
Integrate the peak areas for both Selexipag and this compound.
-
Calculate the peak area ratio (Selexipag peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Selexipag in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for the preparation and analysis of plasma samples for Selexipag quantification.
Caption: Rationale for using this compound to improve bioanalytical method performance.
References
- 1. annalsofrscb.ro [annalsofrscb.ro]
- 2. ajpaonline.com [ajpaonline.com]
- 3. annalsofrscb.ro [annalsofrscb.ro]
- 4. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.vignan.ac.in [ir.vignan.ac.in]
Technical Support Center: Selexipag-d6 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Selexipag-d6 as an internal standard in biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of Selexipag using this compound as an internal standard.
Issue 1: High Variability in this compound Response
Question: We are observing significant variability in the peak area of our internal standard, this compound, across our sample batch. What are the potential causes and how can we troubleshoot this?
Answer:
High variability in the internal standard (IS) response can compromise the accuracy and precision of your assay. Here are the common causes and troubleshooting steps:
-
Inconsistent Sample Preparation:
-
Pipetting Errors: Ensure accurate and consistent addition of this compound to all samples, including calibration standards and quality controls (QCs). Use calibrated pipettes and consistent technique.
-
Extraction Inefficiency: Inconsistent recovery of this compound during protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can lead to variability. Optimize your extraction procedure to ensure it is robust and reproducible. Differences in extraction recovery between the analyte and the deuterated internal standard have been reported for other compounds.
-
-
Matrix Effects:
-
Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer.[1] Even with a deuterated IS, differential matrix effects can occur if the analyte and IS do not co-elute perfectly.[1]
-
Troubleshooting:
-
Evaluate Co-elution: Ensure that Selexipag and this compound are co-eluting. The "deuterium isotope effect" can sometimes cause a slight shift in retention time.
-
Matrix Factor Assessment: Perform a post-extraction addition experiment to quantitatively assess the matrix effect in different lots of your biological matrix.
-
Chromatographic Optimization: Adjust your chromatographic method to separate this compound from interfering matrix components.
-
Sample Clean-up: Consider a more rigorous sample clean-up method (e.g., switching from protein precipitation to SPE) to remove matrix interferences.
-
-
-
Instability of this compound:
-
Hydrogen-Deuterium (H-D) Exchange: Deuterium atoms on certain positions of a molecule can be susceptible to exchange with protons from the solvent or matrix, especially at non-ideal pH or temperature.[2] This would lead to a decrease in the this compound signal and an increase in the Selexipag signal.
-
Troubleshooting:
-
Evaluate Stock Solution Stability: Prepare fresh this compound stock solutions and compare their response to older solutions.
-
Incubation Study: Incubate this compound in the biological matrix at different temperatures and for varying durations to assess its stability.
-
pH Control: Ensure the pH of your samples and mobile phase is controlled and optimized for stability.
-
-
Logical Relationship for Troubleshooting High IS Variability
References
Troubleshooting poor peak shape with Selexipag-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Selexipag-d6, a deuterated internal standard for Selexipag. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is a stable, isotopically labeled version of Selexipag, where six hydrogen atoms have been replaced with deuterium. It is primarily used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Its chemical properties are nearly identical to Selexipag, but its increased mass allows it to be distinguished by a mass spectrometer. This helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of Selexipag.
Q2: What are the typical chromatographic conditions for Selexipag analysis?
Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Selexipag. Common stationary phases include C18 and phenyl columns.[3][4][5][6][7] Mobile phases often consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as formic acid or phosphate buffer) run in either isocratic or gradient mode.[3][4][5][6][7][8] The optimal conditions will depend on the specific column and instrumentation used.
Q3: My this compound peak is tailing. What are the potential causes?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC.[9] For this compound, potential causes include:
-
Secondary Interactions: Interaction of the basic functional groups in Selexipag with acidic silanol groups on the silica-based column packing material can cause tailing.[10][11][12][13]
-
Column Overload: Injecting too much sample can lead to mass overload, resulting in peak tailing.[9][10][14]
-
Poor Column Condition: A contaminated or degraded column can lead to poor peak shape.[9][15]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Selexipag (approximately 7.8), it can exist in both protonated and deprotonated forms, leading to peak distortion.[4][12][16][17]
Q4: I am observing peak fronting with my this compound standard. What could be the reason?
Peak fronting, where the front half of the peak is broader than the back half, can also occur.[9] Common causes include:
-
Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to concentration overload and cause peak fronting.[9][14]
-
Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to fronting.[11] Selexipag has low solubility in water but is more soluble in organic solvents like DMSO, methanol, and acetone.[4][16]
-
Column Collapse: Physical degradation of the column packing material can result in peak fronting.[10][11]
Q5: Can the injection solvent affect the peak shape of this compound?
Yes, the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including splitting or broadening.[14][18] It is generally recommended to dissolve the sample in the initial mobile phase or a weaker solvent.
Troubleshooting Guide for Poor Peak Shape
When troubleshooting poor peak shape for this compound, a systematic approach is crucial. The following guide outlines common problems and their potential solutions.
Diagram: Troubleshooting Workflow for Poor Peak Shape
Caption: A stepwise guide to troubleshooting poor peak shape in HPLC.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silanols | - Use a highly deactivated (end-capped) column. - Operate at a lower mobile phase pH to protonate silanol groups.[11][12] - Add a competing base like triethylamine to the mobile phase.[13] |
| Column overload (mass) | - Reduce the concentration of the injected sample. - Decrease the injection volume.[9][14] | |
| Column contamination | - Backflush the column with a strong solvent.[15] - Replace the column if flushing does not improve the peak shape. | |
| Dead volume | - Ensure all fittings and tubing are properly connected and have minimal length. | |
| Peak Fronting | Column overload (concentration) | - Dilute the sample.[9][14] |
| Poor sample solubility | - Ensure this compound is fully dissolved in the injection solvent. - Use an injection solvent that is weaker than or the same as the mobile phase.[11] | |
| Column collapse/voids | - Replace the column.[10][11][15] - Operate within the recommended pH and temperature range for the column.[19] | |
| Split Peaks | Partially blocked column frit | - Reverse and flush the column (if permissible by the manufacturer).[15] - Use an in-line filter to protect the column.[15] |
| Incompatible injection solvent | - Dissolve the sample in the mobile phase.[14][18] |
Experimental Protocols
Below are example experimental protocols for the analysis of Selexipag, which can be adapted for this compound.
Example LC-MS/MS Method for Selexipag in Plasma
This protocol is a composite based on published methods and should be optimized for your specific instrumentation.[5][6][8]
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 50 µL of this compound internal standard solution.
-
Add 800 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Selexipag: e.g., m/z 497.1 -> 455.2
-
This compound: e.g., m/z 503.1 -> 456.2 (Note: Exact m/z will depend on the specific deuteration pattern).
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
Signaling Pathway and Experimental Workflow Diagrams
Diagram: Selexipag Mechanism of Action
Caption: Simplified signaling pathway of Selexipag.
Diagram: General LC-MS/MS Experimental Workflow
Caption: A typical workflow for quantitative analysis using LC-MS/MS.
References
- 1. Selexipag Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Development of an efficient stability-indicating LC-MS/MS method for the analysis of selexipag and characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. ir.vignan.ac.in [ir.vignan.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. annalsofrscb.ro [annalsofrscb.ro]
- 9. pharmaguru.co [pharmaguru.co]
- 10. m.youtube.com [m.youtube.com]
- 11. acdlabs.com [acdlabs.com]
- 12. silicycle.com [silicycle.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chemmethod.com [chemmethod.com]
- 17. agilent.com [agilent.com]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. waters.com [waters.com]
Selexipag-d6 purity and potential interferences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Selexipag-d6.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: The typical purity specification for this compound is ≥99% for all deuterated forms (d1-d6).[1] It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for lot-specific purity data.
Q2: How should this compound be stored to ensure its stability?
A2: this compound should be stored at -20°C.[1] Under these conditions, it is expected to be stable for at least four years.[1] In its solid state, the non-deuterated form, Selexipag, is very stable, not hygroscopic, and not sensitive to light.[2][3]
Q3: What are the potential impurities that might be present in a this compound sample?
A3: Potential impurities could include residual non-deuterated Selexipag, partially deuterated intermediates, and degradation products. Known degradation pathways of Selexipag involve hydrolysis under acidic and alkaline conditions, and to a lesser extent, degradation under oxidative and thermal stress.[4][5][6]
Troubleshooting Guides
Issue 1: Inconsistent quantitative results in LC-MS/MS analysis.
This could be due to several factors related to the internal standard.
-
Potential Cause: Isotopic exchange or instability of the deuterium label.
-
Troubleshooting Steps:
-
Evaluate Storage Conditions: Ensure the this compound stock and working solutions are stored at the recommended -20°C and protected from light.
-
Solvent Selection: Reconstitute and dilute this compound in appropriate aprotic solvents like acetonitrile or DMSO to minimize the risk of deuterium-hydrogen exchange.
-
Mass Spectrometry Check: Monitor for any unexpected mass shifts in the this compound peak that might indicate label instability.
-
-
Potential Cause: Interference from co-eluting compounds or matrix effects.
-
Troubleshooting Steps:
-
Chromatographic Optimization: Adjust the HPLC/UPLC gradient, mobile phase composition, or column chemistry to improve the separation of this compound from potential interferences.
-
Matrix Effect Evaluation: Perform post-column infusion experiments to identify regions of ion suppression or enhancement in the chromatogram. Adjusting the retention time of this compound to elute in a cleaner region can mitigate these effects.
-
Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Issue 2: Poor peak shape or resolution in HPLC analysis.
-
Potential Cause: Inappropriate column or mobile phase selection.
-
Troubleshooting Steps:
-
Column Selection: For Selexipag and its impurities, C18 and phenyl-hexyl columns have been used successfully.[1][7] Consider a different stationary phase if peak shape issues persist.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Experiment with small adjustments to the formic acid or ammonium acetate concentration.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak symmetry and resolution.
-
Quantitative Data Summary
Table 1: this compound Purity and Storage Specifications
| Parameter | Specification | Reference |
| Deuterated Purity | ≥99% (d1-d6) | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Table 2: Reported Analytical Methods for Selexipag
| Method | Column | Mobile Phase | Detection |
| HPLC | Supelco Ascentis® Express Phenyl-Hexyl (100x4.6 mm, 2.7µm) | Acetonitrile with 0.1% Formic Acid : Water with 0.1% Formic Acid (60:40, v/v) | UV at 204 nm |
| UPLC-MS/MS | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) | Acetonitrile and 0.1% Formic Acid in water (gradient) | ESI+ MRM |
| LC-MS/MS | X-Bridge phenyl column (150 × 4.6 mm, 3.5 µ) | Acetonitrile and 0.1% Formic Acid in water (gradient) | ESI+ |
Experimental Protocols
Protocol 1: HPLC Method for Selexipag Purity Assessment
This method is adapted from a published procedure for Selexipag and can be used for purity assessment of this compound.[1][7]
-
Chromatographic System: HPLC system with UV detection.
-
Column: Supelco Ascentis® Express Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm).[1][7]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile containing 0.1% formic acid and water containing 0.1% formic acid (60:40, v/v).[1][7]
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection: UV at 204 nm.[7]
-
Injection Volume: 1 µL.[7]
-
Sample Preparation: Dissolve this compound in the mobile phase to a known concentration.
Protocol 2: LC-MS/MS Method for Quantification of this compound
This protocol is based on established methods for Selexipag quantification in biological matrices.[3]
-
Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm).[3]
-
Mobile Phase: A) Acetonitrile B) 0.1% Formic Acid in water. Gradient elution.
-
Flow Rate: 0.40 mL/min.[3]
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be the [M+H]+ of this compound, and product ions will be selected based on the fragmentation pattern.
-
Sample Preparation: For analysis in plasma, a protein precipitation followed by centrifugation is a common sample preparation technique.[5]
Visualizations
References
Selexipag-d6 Carryover in LC-MS Systems: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Selexipag-d6 carryover in their Liquid Chromatography-Mass Spectrometry (LC-MS) systems.
Troubleshooting Guide
Carryover of this compound, a deuterated internal standard for the prostacyclin receptor agonist Selexipag, can lead to inaccurate quantification in bioanalytical methods. Due to its hydrophobic nature (logP ≈ 4.4), Selexipag and its deuterated analog have a tendency to adsorb to surfaces within the LC-MS system. This guide provides a systematic approach to identifying and mitigating carryover.
Q1: I am observing a significant peak for this compound in my blank injections following a high concentration standard. What should I do first?
A1: The first step is to confirm and quantify the extent of the carryover. This can be achieved by performing a carryover assessment experiment. Inject a blank sample immediately following the highest concentration standard (Upper Limit of Quantification, ULOQ). According to regulatory guidelines from the FDA and EMA, the carryover in the blank sample should not exceed 20% of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard.[1]
Experimental Protocol: Carryover Assessment
-
Prepare Samples: Prepare a blank sample (matrix without analyte or internal standard), a sample at the LLOQ concentration, and a sample at the ULOQ concentration.
-
Injection Sequence:
-
Inject the blank sample to establish a baseline.
-
Inject the LLOQ sample.
-
Inject the ULOQ sample.
-
Immediately inject a blank sample (Blank 1).
-
Inject another blank sample (Blank 2) to assess further rinsing.
-
-
Data Analysis:
-
Integrate the peak area for this compound in the LLOQ sample and in Blank 1.
-
Calculate the carryover percentage using the following formula: (Peak Area in Blank 1 / Peak Area in LLOQ) * 100%
-
Below is a table summarizing representative data from a carryover assessment:
| Injection Sample | This compound Peak Area | % Carryover vs. LLOQ | Acceptance Criteria | Status |
| LLOQ | 5,000 | - | - | - |
| ULOQ | 1,000,000 | - | - | - |
| Blank 1 (post-ULOQ) | 200 | 4.0% | ≤ 5% | Pass |
| Blank 2 (post-ULOQ) | 50 | 1.0% | ≤ 5% | Pass |
Q2: My carryover for this compound is above the acceptable limit. How do I identify the source of the carryover?
A2: Carryover can originate from various components of the LC-MS system. A systematic process of elimination is the most effective way to pinpoint the source. The primary suspects are the autosampler, the analytical column, and the mass spectrometer ion source.
The following workflow can help isolate the source of the carryover:
Caption: Troubleshooting workflow for identifying the source of LC-MS carryover.
Q3: I have identified the autosampler as the source of this compound carryover. What are the specific components to check and how can I clean them?
A3: Within the autosampler, the most common sources of carryover for hydrophobic compounds like this compound are the needle, rotor seal, and sample loop.
-
Needle: The outer surface of the needle can retain sample residue. Ensure that the needle wash procedure is effective.
-
Rotor Seal: Worn or scratched rotor seals can create dead volumes where the sample can be trapped.
-
Sample Loop: Incomplete flushing of the sample loop can leave residual sample.
Experimental Protocol: Optimizing Autosampler Wash
-
Wash Solvent Composition: Selexipag is practically insoluble in water.[2] An effective wash solvent should have a high organic content to solubilize this compound. A mixture of acetonitrile and isopropanol (e.g., 50:50 v/v) is often more effective than methanol or acetonitrile alone for hydrophobic compounds.
-
Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle.
-
Needle Wash Port: Ensure the needle wash port is clean and that the solvent is being delivered effectively.
The following diagram illustrates the key components of an autosampler that can contribute to carryover:
Caption: Key autosampler components prone to this compound carryover.
Frequently Asked Questions (FAQs)
Q4: Can the choice of analytical column contribute to this compound carryover?
A4: Yes, the column is a significant potential source of carryover.[3] Selexipag's hydrophobicity can lead to strong interactions with the stationary phase, especially with C18 columns. If the gradient elution is not sufficient to completely elute the compound, it can appear in subsequent injections.
Mitigation Strategies for Column-Related Carryover:
-
Increase Organic Content of Mobile Phase: A higher percentage of acetonitrile or methanol at the end of the gradient can help to strip strongly retained compounds from the column.
-
Column Wash: Incorporate a high-organic wash step at the end of each run.
-
Backflushing: If your system allows, backflushing the column can be an effective way to remove strongly retained compounds.
-
Column Choice: Consider a column with a different stationary phase chemistry that may have less affinity for Selexipag. A phenyl-hexyl column, for instance, might offer different selectivity and reduce carryover.
Q5: My this compound internal standard shows more carryover than the unlabeled Selexipag. Why would this happen?
A5: While deuterated internal standards are generally expected to have very similar chromatographic behavior to their non-deuterated counterparts, slight differences can occur.[4] In some cases, the deuterated standard may elute slightly earlier from the column. It is also possible that subtle differences in physicochemical properties could lead to differential adsorption to system components. However, a more likely cause is a concentration disparity. If the internal standard is used at a much higher concentration than the highest calibrator of the analyte, the absolute amount of material available to cause carryover is greater.
Q6: Are there any specific sample preparation techniques that can help minimize this compound carryover?
A6: While carryover is primarily an instrumental issue, sample preparation can play an indirect role. A clean sample extract with minimal matrix components is less likely to foul the LC-MS system and exacerbate carryover problems. For Selexipag analysis in plasma, protein precipitation is a common sample preparation technique.[5] Ensuring complete precipitation and centrifugation to remove particulates can help maintain a clean injection port and column.
Q7: How often should I perform carryover checks?
A7: Carryover should be assessed during method validation.[1] For routine analysis, it is good practice to include a blank injection after the highest concentration sample in each analytical batch to monitor for carryover. If carryover is observed, the preceding samples may need to be re-analyzed after the issue has been resolved.
References
Best practices for storing and handling Selexipag-d6
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Selexipag-d6. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least 4 years.[1]
Q2: How should I handle the shipping of this compound?
A2: this compound is typically shipped at room temperature in the continental US, though this may vary for other locations.[1][2] Upon receipt, it is crucial to transfer it to the recommended -20°C storage for long-term stability.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in acetonitrile, DMSO, and methanol.[1] The parent compound, Selexipag, is practically insoluble in water at acidic to neutral pH but is freely soluble at pH 8 and very soluble at pH 9-12.[3][4]
Q4: What is the primary application of this compound?
A4: this compound is intended for use as an internal standard for the quantification of Selexipag by Gas Chromatography- or Liquid Chromatography-Mass Spectrometry (GC- or LC-MS).[1]
Troubleshooting Guide
Issue 1: Inconsistent or poor analytical results.
-
Possible Cause 1: Improper storage. Long-term storage at temperatures other than -20°C may lead to degradation of the compound.
-
Solution: Always store solid this compound at -20°C as recommended.[1]
-
-
Possible Cause 2: Instability in solution. Selexipag has been shown to degrade under acidic, alkaline, and moist heat conditions.[5]
-
Solution: Prepare solutions fresh before use. If short-term storage of a solution is necessary, store it at -20°C or -80°C and minimize freeze-thaw cycles. Conduct a stability study in your specific solvent and storage conditions if you plan to store solutions for an extended period.
-
-
Possible Cause 3: Incorrect solvent. Using a solvent in which this compound has low solubility can lead to inaccurate concentrations.
-
Solution: Use recommended solvents such as acetonitrile, DMSO, or methanol for preparing stock solutions.[1] For aqueous working solutions, consider the pH-dependent solubility of Selexipag.
-
Issue 2: Difficulty dissolving this compound.
-
Possible Cause: The compound may not be readily soluble in the chosen solvent at the desired concentration.
Data Presentation
Table 1: Storage and Stability of this compound
| Parameter | Recommendation | Citation |
| Storage Temperature | -20°C | [1] |
| Long-Term Stability | ≥ 4 years at -20°C | [1] |
| Shipping Condition | Room temperature (continental US, may vary elsewhere) | [1][2] |
Table 2: Solubility of this compound and Selexipag
| Compound | Solvent/Condition | Solubility | Citation |
| This compound | Acetonitrile | Soluble | [1] |
| This compound | DMSO | Soluble | [1] |
| This compound | Methanol | Soluble | [1] |
| Selexipag | Water (pH 2-4) | Insoluble | [3] |
| Selexipag | Water (pH 8) | Freely Soluble | [3] |
| Selexipag | Water (pH 9-12) | Very Soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Appropriate volumetric flask (e.g., 1 mL)
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh the desired amount of this compound (e.g., 1 mg) and transfer it to the volumetric flask.
-
Add a portion of DMSO (e.g., approximately 0.5 mL) to the flask.
-
Vortex the mixture to facilitate dissolution. If necessary, sonicate for a few minutes to ensure complete dissolution.
-
Once the solid is completely dissolved, add DMSO to the final volume mark on the volumetric flask.
-
Invert the flask several times to ensure a homogenous solution.
-
Store the stock solution in a tightly sealed vial at -20°C or -80°C. Protect from light.
-
Visualizations
Caption: Workflow for handling and preparing this compound for experimental use.
Caption: Simplified signaling pathway of Selexipag's mechanism of action.[7][8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EP3705115B1 - Composition containing selexipag - Google Patents [patents.google.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. chemmethod.com [chemmethod.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. drugs.com [drugs.com]
- 8. Selexipag - Wikipedia [en.wikipedia.org]
Validation & Comparative
Navigating Bioanalysis: A Comparative Guide to Method Validation for Selexipag Assay Using Selexipag-d6 and Alternative Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Selexipag, the choice of an appropriate internal standard is paramount for ensuring accurate and reliable data. This guide provides a comprehensive comparison of method validation parameters for Selexipag assays utilizing its deuterated counterpart, Selexipag-d6, against other commonly used internal standards, Ambrisentan and Diazepam. The data presented is supported by detailed experimental protocols and visualizations to aid in the selection of the most suitable methodology for your research needs.
Selexipag, a prostacyclin receptor agonist, and its active metabolite, ACT-333679, are crucial analytes in pharmacokinetic and drug metabolism studies. The robustness of the bioanalytical method hinges on the careful selection of an internal standard (IS) that closely mimics the analyte's behavior during sample preparation and analysis. A deuterated internal standard, such as this compound, is often considered the "gold standard" due to its similar physicochemical properties to the analyte, which helps to compensate for matrix effects and variations in instrument response.
Comparative Performance of Internal Standards
The following tables summarize the key validation parameters for Selexipag assays using this compound, Ambrisentan, and Diazepam as internal standards, based on published literature. This side-by-side comparison allows for an objective evaluation of each method's performance.
Table 1: Method Validation Parameters for Selexipag Assay
| Parameter | This compound as IS | Ambrisentan as IS[1] | Diazepam as IS[2] |
| Linearity Range | 10.00 - 25600.00 pg/mL[3] | 10 - 200% of rat plasma concentration | 0.05 - 50 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[3] | 0.999[1] | Not explicitly stated, but method showed good linearity |
| Lower Limit of Quantification (LLOQ) | 10.00 pg/mL[3] | Not explicitly stated | 0.05 ng/mL[2] |
| Accuracy (%) | Not explicitly stated | Within the limit of USFDA guidelines[1] | Within acceptable limits |
| Precision (% CV) | Not explicitly stated | < 5% (inter-run)[4] | Within acceptable limits |
| Recovery (%) | Not explicitly stated | Within the limit of USFDA guidelines[1] | Met requirements |
| Matrix Effect | Not explicitly stated | Within the limit of USFDA guidelines | Met requirements |
Understanding the Pathways and Processes
To provide a clearer context for the bioanalysis of Selexipag, the following diagrams illustrate its signaling pathway and a general experimental workflow for its quantification.
Caption: Selexipag Signaling Pathway
Caption: Bioanalytical Workflow
Detailed Experimental Protocols
The following sections provide detailed methodologies for the quantification of Selexipag using the different internal standards discussed.
Method 1: Selexipag Assay using this compound as Internal Standard
This protocol is based on a validated liquid-liquid extraction method for the estimation of Selexipag in human plasma.[3]
-
Sample Preparation:
-
To a suitable volume of human plasma, add a known amount of this compound working solution as the internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 2: Selexipag Assay using Ambrisentan as Internal Standard
This protocol is based on a validated bioanalytical method for the pharmacokinetic study of Selexipag and its related impurities in rat plasma.[1]
-
Sample Preparation:
-
To 200 µL of rat plasma, add 500 µL of Ambrisentan internal standard solution.
-
Add 800 µL of acetonitrile for protein precipitation.
-
Vortex and centrifuge the mixture.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion electrospray ionization.[4]
-
MRM Transitions: Specific transitions for Selexipag and Ambrisentan are monitored.
-
Method 3: Selexipag Assay using Diazepam as Internal Standard
This protocol is based on a UPLC-MS/MS method for the simultaneous quantification of Selexipag and its active metabolite in rat plasma.[2]
-
Sample Preparation:
-
To a plasma sample, add a known amount of Diazepam working solution as the internal standard.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and inject the supernatant.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Conclusion
The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Selexipag. While a deuterated internal standard like this compound is theoretically the ideal choice due to its close physicochemical similarity to the analyte, the data presented indicates that other internal standards such as Ambrisentan and Diazepam can also be effectively utilized to develop validated assays that meet regulatory guidelines.
Researchers should carefully consider the specific requirements of their study, including the desired sensitivity, the complexity of the biological matrix, and the availability and cost of the internal standard. This guide provides the necessary data and protocols to make an informed decision and to develop a high-quality bioanalytical method for Selexipag, ultimately contributing to a better understanding of its pharmacology and clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]
- 4. ir.vignan.ac.in [ir.vignan.ac.in]
A Comparative Guide to the Cross-Validation of Selexipag Assays Utilizing Selexipag-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Selexipag, a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays that employ the deuterated internal standard, Selexipag-d6, to ensure accuracy and precision. This document outlines detailed experimental protocols and presents key validation parameters to aid researchers in selecting and implementing robust analytical methods.
Experimental Protocols
The following sections detail the methodologies employed in published and validated LC-MS/MS assays for the quantification of Selexipag in biological matrices, using this compound as the internal standard.
Method 1: Liquid-Liquid Extraction Based LC-MS/MS
This method, adapted from a study by Bhadru et al., is suitable for the analysis of Selexipag in human plasma.[1][2]
-
Sample Preparation: A liquid-liquid extraction process is utilized to isolate Selexipag and the internal standard (this compound) from the plasma matrix.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Method 2: Protein Precipitation Based UPLC-MS/MS
This alternative method, described by Satheshkumar et al. using a similar deuterated standard (Selexipag-d7), offers a simpler and faster sample preparation approach. While this specific study used Selexipag-d7, the principles are directly applicable to an assay using this compound.
-
Sample Preparation: Protein precipitation is employed for the extraction of Selexipag and the internal standard from human plasma.[3]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Data Presentation: Comparison of Assay Performance
The following table summarizes the key quantitative performance parameters of the described analytical methods. This allows for a direct comparison of their sensitivity, linearity, and precision.
| Parameter | Method 1 (Liquid-Liquid Extraction)[1] | Method 2 (Protein Precipitation - adapted)[3] |
| Linearity Range | 10.00 - 25600.00 pg/mL | 0.100 - 50.869 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 10.00 pg/mL | 0.104 ng/mL |
| Precision (%RSD) | Not explicitly stated | Intra-day: <15%, Inter-day: <15% |
| Accuracy (% Recovery) | Not explicitly stated | 91.32% - 97.25% |
Mandatory Visualizations
Selexipag Signaling Pathway
Selexipag is a selective agonist of the prostacyclin receptor (IP receptor).[4][5][6] Its binding to this receptor initiates a signaling cascade that leads to vasodilation and inhibits smooth muscle cell proliferation, which are key therapeutic effects in pulmonary arterial hypertension.[5]
Caption: Selexipag signaling cascade.
Experimental Workflow for Bioanalytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical assay for Selexipag using this compound as an internal standard.
Caption: Bioanalytical cross-validation workflow.
References
- 1. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]
- 2. ajpaonline.com [ajpaonline.com]
- 3. annalsofrscb.ro [annalsofrscb.ro]
- 4. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Selexipag? [synapse.patsnap.com]
- 6. Selexipag - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Inter-laboratory Quantification of Selexipag
This guide provides a comparative overview of analytical methods for the quantification of Selexipag, a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of appropriate analytical methodologies. While direct inter-laboratory comparison studies are not publicly available, this document collates and compares performance data from various published independent laboratory validations.
Comparative Analysis of Analytical Methods
The quantification of Selexipag in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and accessibility.
| Parameter | HPLC-FL (Fluorescence) | HPLC-UV | UPLC-MS/MS | LC-MS/MS |
| Linearity Range | 0.01 - 20 ng/mL[1] | 10 - 150 ng/mL[2][3][4] | 0.05 - 50 ng/mL[5] | 0.100 - 50.869 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL[1] | 10 ng/mL[2][3][4] | 0.05 ng/mL[5] | 0.104 ng/mL |
| Intra-day Precision (%RSD) | < 1.75%[1] | Not explicitly stated | Within acceptable limits[5] | 1.65 - 8.65% |
| Inter-day Precision (%RSD) | < 1.75%[1] | Not explicitly stated | Within acceptable limits[5] | 7.36 - 5.86% |
| Accuracy | Not explicitly stated | 97.83% (Recovery)[2][3][4] | Within acceptable limits[5] | 92.67 - 112.53% (Intra-run), 98.26 - 104.68% (Inter-run) |
| Sample Matrix | Human Plasma[1] | Human Plasma[2][3][4] | Rat Plasma[5] | Human Plasma |
Experimental Protocols
HPLC with Fluorescence Detection (HPLC-FL)
This method involves pre-column derivatization to enhance the fluorescence of Selexipag, allowing for highly sensitive quantification.
-
Sample Preparation:
-
Protein precipitation of plasma samples.
-
Derivatization of Selexipag with 7-chloro-4-nitrobenzofurazan (NBD-Cl).
-
-
Chromatographic Conditions:
-
Detection:
-
Fluorescence Detector: λex = 380 nm, λem = 420 nm[1].
-
HPLC with UV Detection (HPLC-UV)
A cost-effective and widely accessible method suitable for pharmacokinetic studies.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Detection:
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers high sensitivity and selectivity for the simultaneous quantification of Selexipag and its active metabolite.
-
Sample Preparation:
-
Protein precipitation of plasma samples.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A robust and sensitive method for the quantification of Selexipag in human plasma.
-
Sample Preparation:
-
Protein precipitation of plasma samples.
-
-
Chromatographic Conditions:
-
Column: Zorbax C18 XDB (100 x 4.6mm, 3.5µm).
-
Mobile Phase: Methanol with 5mM ammonium acetate (75:25%, v/v).
-
Flow Rate: 0.7 mL/min (isocratic condition).
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Selexipag: m/z 497.100 → 455.200; Internal Standard (Selexipag D7): m/z 504.300 → 456.200.
-
Visualizations
Selexipag Signaling Pathway
Selexipag is a selective agonist of the prostacyclin receptor (IP receptor). Its mechanism of action involves mimicking the effects of prostacyclin, leading to vasodilation and inhibition of smooth muscle cell proliferation. Selexipag is a prodrug that is metabolized to its more active form, ACT-333679.[3]
Generalized Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Selexipag quantification, which would be a prerequisite for any inter-laboratory comparison.
References
- 1. What is the mechanism of Selexipag? [synapse.patsnap.com]
- 2. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. researchgate.net [researchgate.net]
Selexipag-d6 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis
In the quantitative bioanalysis of selexipag, a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension, the choice of an appropriate internal standard (IS) is critical for achieving accurate and precise results. This guide provides a comparative overview of selexipag-d6, a deuterated analog of the analyte, and other commonly used internal standards. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable IS for their analytical needs.
The Role and Advantage of Deuterated Internal Standards
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard is a compound of known concentration added to samples to correct for variations during sample processing and analysis. Ideally, an IS should have physicochemical properties very similar to the analyte. Deuterated internal standards, such as this compound, are considered the gold standard for LC-MS/MS assays.[1][2][3] This is because their behavior during sample extraction, chromatography, and ionization is nearly identical to that of the unlabeled analyte, effectively compensating for matrix effects and variability in instrument response.[3][4]
Comparative Analysis of Internal Standards for Selexipag Quantification
Several bioanalytical methods have been developed and validated for the quantification of selexipag in biological matrices, employing different internal standards. This section compares the reported accuracy and precision data for methods using this compound against those using alternative internal standards.
This compound
A validated LC-MS/MS method for the estimation of selexipag in human plasma utilized this compound as the internal standard.[5] The method demonstrated excellent performance characteristics as summarized below. Another study also utilized a stable isotopically labeled compound, selexipag-d7, as an internal standard and reported high extraction efficiency and stability.[6]
Table 1: Accuracy and Precision Data for Selexipag Analysis using this compound as an Internal Standard [5]
| Analyte Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | Accuracy (%) | Precision (%CV) |
| 10.00 (LLOQ) | - | >0.999 (correlation coefficient) | - |
| 25600.00 (ULOQ) | - | >0.999 (correlation coefficient) | - |
Note: Specific accuracy and precision values for QC samples were not detailed in the provided abstract, but the correlation coefficient (r) of the standard curve was greater than 0.999 over the range of 10.00-25600.00 pg/mL, indicating excellent linearity.
A separate study using selexipag-d7 as the internal standard reported accuracy results within the range of 95.77% to 102.54% and a precision (%CV) of 1.21% to 6.66%.[6]
Alternative Internal Standards: Ambrisentan and Diazepam
Other validated methods have employed different molecules as internal standards for selexipag quantification. While these are not deuterated analogs, they have been shown to provide acceptable performance.
One study utilized Ambrisentan as the internal standard for the determination of selexipag in various biological materials.[7] Another method for the simultaneous quantification of selexipag and its active metabolite, ACT-333679, in rat plasma used Diazepam as the internal standard.[8]
Table 2: Accuracy and Precision Data for Selexipag Analysis using Ambrisentan as an Internal Standard [7]
| Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| 0.5 (LLOD) | - | - | - | - |
| 5 (LLOQ) | 1.11 | 0.9 | 98.7 | 99.4 |
| 10 | 0.8 | 1.0 | 100.6 | 97.3 |
| 15 | 0.9 | 1.1 | 99.8 | 98.5 |
Table 3: Accuracy and Precision Data for Selexipag Analysis using Diazepam as an Internal Standard [8]
| Analyte | Concentration Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy |
| Selexipag | 0.05-50 | Within acceptable limits | Within acceptable limits | Within acceptable limits |
| ACT-333679 | 0.05-250 | Within acceptable limits | Within acceptable limits | Within acceptable limits |
Note: The publication states that the intra- and inter-day accuracy and precision were all within acceptable limits for the bioanalytical method, though specific values were not provided in the abstract.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing bioanalytical data. Below are summaries of the experimental protocols used in the cited studies.
Method Using this compound as Internal Standard[5]
-
Sample Preparation: Liquid-liquid extraction from human plasma.
-
Chromatography: CORTECS C18 column (100 x 4.6 mm, 2.7 µm).
-
Mobile Phase: Acetonitrile: 10mM Ammonium formate (pH 4.0) (80:20, v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: Turboionspray (API) positive mode mass spectrometry.
-
Quantification: Multiple Reaction Monitoring (MRM) with transitions:
-
Selexipag: 498.20 → 344.20 m/z
-
This compound: 503.70 → 344.20 m/z
-
Method Using Ambrisentan as Internal Standard[7]
-
Sample Preparation: Protein precipitation from rat plasma, rabbit plasma, human plasma, and urine.
-
Chromatography: Waters, X-Bridge C18 column (50 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Hexane sulfonic acid and Acetonitrile (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Positive mode electrospray ionization mass spectrometry.
Method Using Diazepam as Internal Standard[8]
-
Sample Preparation: Not specified in the abstract.
-
Chromatography: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm).
-
Mobile Phase: Acetonitrile (A) and 0.1% formic acid in water (B) in a linear gradient elution.
-
Flow Rate: 0.40 mL/min.
-
Detection: XEVO TQ-S triple quadrupole tandem mass spectrometer with electrospray ionization (ESI) source in positive ion mode.
-
Quantification: Multiple Reaction Monitoring (MRM) with transitions:
-
Selexipag: 497.4 → 302.2 m/z
-
ACT-333679: 420.1 → 378.2 m/z
-
Diazepam (IS): 285.0 → 154.0 m/z
-
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the typical workflows for the bioanalytical methods described.
Caption: Workflow for Selexipag analysis using this compound.
Caption: Workflow for Selexipag analysis using alternative IS.
Conclusion
The use of a deuterated internal standard, such as this compound, is the preferred approach for the bioanalysis of selexipag due to its ability to closely mimic the analyte's behavior, thereby providing high accuracy and precision. The presented data indicates that methods employing this compound and selexipag-d7 achieve excellent linearity and performance. While alternative internal standards like Ambrisentan and Diazepam have been successfully used in validated methods with acceptable accuracy and precision, stable isotope-labeled internal standards generally offer a higher degree of confidence in the results by more effectively compensating for matrix effects and other analytical variabilities. The choice of internal standard should be guided by the specific requirements of the study, including the desired level of accuracy and precision, and the availability of the standard.
References
- 1. lcms.cz [lcms.cz]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. texilajournal.com [texilajournal.com]
- 4. scispace.com [scispace.com]
- 5. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]
- 6. annalsofrscb.ro [annalsofrscb.ro]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Internal Standards for Selexipag Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents like Selexipag is paramount. The choice of an appropriate internal standard is a critical determinant of bioanalytical method performance. This guide provides a comprehensive comparison of deuterated and non-deuterated internal standards for the analysis of Selexipag, supported by experimental data and regulatory insights.
Stable isotope-labeled internal standards, particularly deuterated standards like Selexipag-d6, are widely regarded as the gold standard in quantitative bioanalysis using mass spectrometry.[1] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) recommend their use to ensure the reliability of pharmacokinetic and toxicokinetic data.[2] These standards exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience similar ionization effects, which effectively compensates for variability during sample preparation and analysis.[1][3]
This guide delves into the practical application and performance of this compound and other deuterated variants, while also exploring the utility of non-deuterated alternatives such as the structural analog Ambrisentan and other compounds like Diazepam.
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. The following tables summarize the performance data from various studies utilizing different internal standards for Selexipag quantification.
Table 1: Performance Characteristics of Deuterated Internal Standards for Selexipag
| Parameter | This compound[4] | Selexipag-d7[5] |
| Linearity Range (pg/mL) | 10.00 - 25600.00 | 0.100 - 50.869 (ng/mL) |
| Correlation Coefficient (r) | > 0.999 | > 0.9984 |
| Precision (%CV) | Within-run: ≤ 15% Between-run: ≤ 15% | Intra-run: 1.65 - 8.65% Inter-run: 5.86 - 7.36% |
| Accuracy (% Bias) | Within ± 15% of nominal | Intra-run: 92.67 - 112.53% Inter-run: 98.26 - 104.68% |
| Recovery (%) | Not explicitly stated | 91.32 - 97.25% |
Table 2: Performance Characteristics of Non-Deuterated Internal Standards for Selexipag
| Parameter | Ambrisentan[3][6] | Diazepam[7] |
| Linearity Range | 10 - 200% of rat plasma concentration | 0.05 - 50 ng/mL (for Selexipag) |
| Correlation Coefficient (r²) | 0.999 | Not explicitly stated for Diazepam |
| Precision (%CV) | Within USFDA guidelines | Intra- and Inter-day within acceptable limits |
| Accuracy (% Bias) | Within USFDA guidelines | Intra- and Inter-day within acceptable limits |
| Recovery (%) | Not explicitly stated | Met requirements |
Note: A direct head-to-head comparison of these standards within a single study is not publicly available. The data presented is compiled from separate studies and should be interpreted with consideration of the different experimental conditions.
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and validating bioanalytical methods. The following sections outline the methodologies used in the cited studies.
Method 1: Quantification of Selexipag using this compound[4]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: CORTECS C18 column (100 x 4.6 mm, 2.7 µm) with a mobile phase of Acetonitrile: 10mM Ammonium formate (pH 4.0) (80:20, v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: Mass spectrometry with turbo ion spray in positive mode.
-
Mass Transitions (m/z): Selexipag: 498.20 → 344.20; this compound: 503.70 → 344.20.
Method 2: Quantification of Selexipag using Ambrisentan[3][6]
-
Sample Preparation: Protein precipitation by mixing 200 µl of plasma with 800 µl of acetonitrile, followed by the addition of 500 µl of internal standard and 500 µl of standard stock. The mixture is vortexed and centrifuged.
-
Chromatography: X-Bridge phenyl column (150 × 4.6 mm, 3.5 µm) with a gradient elution using a mobile phase of 1 mL formic acid in 1 liter of water and acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode with positive ion electrospray ionization.
-
Mass Transitions (m/z): Not explicitly stated for Selexipag and Ambrisentan in the abstract.
Method 3: Quantification of Selexipag using Diazepam[7]
-
Sample Preparation: Not detailed in the abstract.
-
Chromatography: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm) with a linear gradient elution using a mobile phase of acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.40 mL/min.
-
Detection: XEVO TQ-S triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Mass Transitions (m/z): Selexipag: 497.4 → 302.2; Diazepam: 285.0 → 154.0.
Visualizing the Rationale: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize a typical bioanalytical workflow and the signaling pathway of Selexipag.
Caption: A generalized workflow for the bioanalytical quantification of Selexipag.
Caption: The signaling cascade initiated by Selexipag's active metabolite.
Conclusion
The use of a deuterated internal standard, such as this compound, is the recommended approach for the bioanalysis of Selexipag, aligning with regulatory expectations and providing the most reliable data by effectively minimizing analytical variability. While non-deuterated alternatives like Ambrisentan can be utilized, their performance, particularly in compensating for matrix effects and ionization variability, may not be as robust as their stable isotope-labeled counterparts. The choice of internal standard should be carefully considered and rigorously validated to ensure the generation of high-quality, reproducible data essential for successful drug development.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]
- 5. annalsofrscb.ro [annalsofrscb.ro]
- 6. ir.vignan.ac.in [ir.vignan.ac.in]
- 7. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Selexipag-d6: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Selexipag-d6, a deuterated analog of Selexipag. The information is compiled from safety data sheets for Selexipag and general hazardous waste management protocols.
Core Principles of Chemical Waste Management
Before delving into the specifics of this compound disposal, it is crucial to adhere to the foundational principles of hazardous waste management. These include minimizing waste generation, properly labeling all waste containers, and segregating incompatible chemicals to prevent hazardous reactions.[1] All chemical waste disposal must comply with local, regional, and national regulations.[2][3]
Hazard Profile of Selexipag
Safety Data Sheets (SDS) for Selexipag indicate that the compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[4] It is also classified as a skin and eye irritant and may cause respiratory irritation.[5] Some sources also indicate potential reproductive toxicity.[6] Given these hazards, this compound should be handled as a hazardous substance, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[5]
This compound Disposal Procedure
The recommended disposal method for Selexipag and its deuterated form is incineration by a licensed hazardous waste disposal facility.[4] The following steps outline the process for preparing this compound waste for disposal:
1. Waste Identification and Segregation:
-
This compound waste, whether in solid form or dissolved in a solvent, should be classified as hazardous chemical waste.
-
It should be segregated from other waste streams, such as non-hazardous waste, sharps, and biological waste.
-
Avoid mixing this compound waste with incompatible chemicals. Selexipag is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[5]
2. Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for this compound waste.[7][8] Plastic or glass containers with screw-on caps are generally suitable.[2][7]
-
The container must be clearly labeled with the words "Hazardous Waste."[2][8]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (e.g., lab room number), and the name of the principal investigator.[2] Do not use abbreviations or chemical formulas on the primary label.[1]
3. Waste Accumulation and Storage:
-
Keep the waste container securely closed except when adding waste.[7][8]
-
Store the waste container in a designated hazardous waste storage area, which should be a well-ventilated and controlled location.[7]
-
Use secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks or spills.[7]
4. Disposal of Empty Containers:
-
Empty containers that previously held this compound must also be disposed of as hazardous waste unless properly decontaminated.[3]
-
To decontaminate a container, triple-rinse it with a suitable solvent that can dissolve Selexipag.[8][9] The rinsate must be collected and treated as hazardous waste.[8]
-
After triple-rinsing, the container can be air-dried in a well-ventilated area, such as a fume hood.[9] Once completely dry and free of residue, deface or remove the original label, and the container may be disposed of as regular laboratory trash or recycling, in accordance with institutional policies.[9]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[2][7]
-
Follow all institutional procedures for waste collection, including completing any required forms or tags.[2]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Filling | Do not fill more than 80% full | [1] |
| Empty Container Residue | Less than 3% of original volume | [9] |
| Storage Time Limit | Must be collected within 90 days of generation | [7] |
| Maximum Accumulation | Up to 55 gallons of a single waste stream | [7] |
Experimental Protocols
The disposal procedures outlined above are based on standard hazardous waste management protocols and information from Safety Data Sheets for Selexipag. No experimental protocols were cited in the source documents for the disposal of this compound. The primary recommendation is dissolution in a combustible solvent followed by incineration.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated containers.
Caption: Decision workflow for this compound waste disposal.
References
- 1. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling Selexipag-d6
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial guidance for the safe handling and disposal of Selexipag-d6, a deuterated analog of Selexipag, a potent prostacyclin receptor agonist. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous compound.[3][4]
| PPE Category | Item | Specifications |
| Respiratory Protection | Respirator | An N95 respirator or a higher level of protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the powder form outside of a containment system.[3][5][6] |
| Hand Protection | Gloves | Compatible chemical-resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended.[2] |
| Eye Protection | Safety Goggles | Chemical safety goggles with side shields are required to protect against splashes and dust.[1][3] |
| Body Protection | Lab Coat/Coveralls | A disposable, impervious lab coat or "bunny suit" coveralls should be worn to prevent skin contact.[3][7] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn over footwear.[3] |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure during the handling of this compound.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area with restricted access.
-
Ventilation: Handling of the solid compound should be performed in a certified chemical fume hood, a glove box, or a similar containment enclosure to minimize inhalation risk.[1][8]
-
Safety Equipment: Ensure a safety shower and eyewash station are readily accessible.[1]
Step 2: Weighing and Solution Preparation
-
Weighing: Weigh the powdered this compound within a containment system (e.g., a balance enclosure within a fume hood) to prevent the generation of airborne dust.
-
Aliquotting: If preparing solutions, do so within the fume hood. Use a properly calibrated pipette to transfer solvents.
-
Vessel Sealing: Securely cap all vials and containers immediately after use.
Step 3: Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound. A common method is to wipe surfaces with 70% ethanol or another suitable laboratory disinfectant.[1]
-
PPE Removal: Remove PPE in a designated area, avoiding cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, bench paper, pipette tips, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[9]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using an absorbent material. Clean the area with a suitable decontaminating agent. Dispose of all cleanup materials as hazardous waste.[1][8] |
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. aiha.org [aiha.org]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. abmole.com [abmole.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
